Vabicaserin Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vabicaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VABICASERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Vabicaserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of Vabicaserin, detailing its molecular interactions, downstream signaling cascades, and functional consequences on key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of serotonergic drugs.
Introduction
This compound is a novel pharmacological agent that primarily targets the serotonin 2C (5-HT2C) receptor.[1][2] Its high affinity and functional agonism at this receptor subtype confer a distinct pharmacological profile, leading to the modulation of several downstream neurochemical pathways implicated in mood, psychosis, and appetite.[1][3] This guide will elucidate the intricate details of Vabicaserin's mechanism of action, from receptor binding to its influence on neural circuitry.
Receptor Binding and Functional Activity
Vabicaserin exhibits a high affinity for the human 5-HT2C receptor, acting as a full agonist.[1][2] It also displays significant affinity for the 5-HT2B receptor, where it functions as an antagonist, and a much lower affinity for the 5-HT2A receptor, at which it also acts as an antagonist.[1][2] This selectivity profile is crucial to its therapeutic potential and safety.
Quantitative Receptor Binding and Functional Data
The following tables summarize the in vitro binding affinities (Ki), and functional potencies (EC50/IC50) of Vabicaserin at human serotonin 5-HT2 receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT2C | 3 nM | [1][2] |
| 5-HT2B | 14 nM | [2] |
| 5-HT2A | >50-fold selectivity over 5-HT2C | [2] |
| Receptor Subtype | Functional Activity | Potency | Intrinsic Activity (vs. 5-HT) | Reference |
| 5-HT2C | Full Agonist | EC50 = 8 nM | 100% | [1][2] |
| 5-HT2B | Antagonist | IC50 = 29 nM | - | [1] |
| 5-HT2A | Antagonist | IC50 = 1,650 nM | - | [1] |
Signaling Pathways
The primary mechanism of action of Vabicaserin is initiated by its agonistic activity at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.
Canonical Gq/11 Signaling Cascade
Activation of the 5-HT2C receptor by Vabicaserin leads to the activation of the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.
Downstream Neurochemical Effects
The activation of 5-HT2C receptors by Vabicaserin has significant modulatory effects on other neurotransmitter systems, which are believed to underlie its therapeutic potential.
By activating 5-HT2C receptors, Vabicaserin inhibits dopamine (B1211576) release in the mesolimbic pathway.[1] This is thought to be a key mechanism for its potential antipsychotic effects, particularly on the positive symptoms of schizophrenia.[1]
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on Vabicaserin (B107045) Hydrochloride for Schizophrenia Treatment
Abstract
Vabicaserin hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was investigated as a novel treatment for schizophrenia. Its mechanism, distinct from direct dopamine (B1211576) D2 receptor antagonism, involves the modulation of mesolimbic and mesocortical dopamine pathways via serotonin receptor activation. Preclinical studies demonstrated a profile consistent with antipsychotic activity, and a Phase II clinical trial showed some efficacy, particularly at a 200 mg/day dose, without the weight gain associated with standard-of-care agents like olanzapine.[1][2] Despite these findings, its clinical development for schizophrenia was discontinued. This guide provides a detailed technical overview of vabicaserin's pharmacological profile, key experimental data and protocols, and its clinical trial outcomes.
Core Mechanism of Action
Vabicaserin acts as a selective agonist at the serotonin 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
-
Receptor Binding: Vabicaserin binds to and activates the 5-HT2C receptor located on neurons in key brain regions, such as the ventral tegmental area (VTA).
-
G-Protein Activation: Upon activation, the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Downstream Cascade: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.
For schizophrenia, this pathway is significant because 5-HT2C receptor activation is known to decrease the activity of mesolimbic dopamine neurons, a mechanism hypothesized to alleviate positive symptoms.[3] Furthermore, it may enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.[3]
Caption: Vabicaserin's intracellular signaling cascade via the 5-HT2C receptor.
Quantitative Data
Table 1: In Vitro Pharmacological Profile
This table summarizes the binding affinity (Ki) and functional potency (EC50) of vabicaserin at key serotonin receptors. The data highlight its high potency and selectivity for the 5-HT2C receptor.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| Human 5-HT2C | 3 | 8 | Full Agonist |
| Human 5-HT2B | 14 | --- | Antagonist / Partial Agonist |
| Human 5-HT2A | >150 (>50-fold selective) | --- | Antagonist |
Data sourced from Dunlop et al. (2011).[4][5][6]
Table 2: Summary of Phase II Clinical Trial Results (NCT00265551)
This was a 6-week, randomized, double-blind, placebo-controlled trial in subjects with acute schizophrenia. The primary endpoint was the change from baseline in the PANSS Positive Subscale (PANSS-PSS).[1]
| Treatment Group | Change in PANSS-PSS (vs. Placebo) | Change in PANSS Total (vs. Placebo) | Change in PANSS Negative | Key Safety Finding |
| Vabicaserin 200 mg/day | Significant Improvement | Significant Improvement | Significant improvement from baseline | Well tolerated |
| Vabicaserin 400 mg/day | Non-significant trend | Trend toward improvement | Significant improvement from baseline | Well tolerated |
| Olanzapine 15 mg/day | Significant Improvement | Significant Improvement | Not reported vs. placebo | Significant weight gain |
| Placebo | --- | --- | Worsened from baseline | --- |
Data sourced from Shen et al. (2014).[1][2]
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a standard method to determine the affinity of a test compound (vabicaserin) for a target receptor by measuring its ability to displace a specific radiolabeled ligand.
-
Objective: To calculate the inhibition constant (Ki) of vabicaserin at the human 5-HT2C receptor.
-
Materials:
-
Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI).[4][6]
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Gamma counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the cell membranes, [¹²⁵I]DOI, and varying concentrations of vabicaserin. A parallel set of tubes containing the non-specific binding control is also prepared.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of vabicaserin concentration. Use non-linear regression to determine the IC50 (the concentration of vabicaserin that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Standard experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to activate a Gq-coupled receptor by quantifying the resulting increase in intracellular calcium.
-
Objective: To determine the potency (EC50) of vabicaserin as a 5-HT2C receptor agonist.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compound: this compound at various concentrations.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed the cells into 96- or 384-well microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
Baseline Reading: Place the microplate into the fluorescence plate reader and measure the baseline fluorescence of each well.
-
Compound Addition: The instrument adds varying concentrations of vabicaserin to the wells.
-
Signal Detection: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of vabicaserin concentration. Use a sigmoidal dose-response curve fit to calculate the EC50 (the concentration that produces 50% of the maximal response).[4][7]
-
Conditioned Avoidance Response (CAR) Model
The CAR test is a classic preclinical behavioral model with high predictive validity for antipsychotic efficacy.[8] Drugs that selectively suppress the conditioned avoidance response without producing sedation or motor impairment are considered to have antipsychotic-like properties.[9]
-
Objective: To assess the potential antipsychotic activity of vabicaserin in vivo.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A visual or auditory cue serves as the conditioned stimulus (CS).
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Methodology:
-
Training (Acquisition): A rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a tone or light) for a set period (e.g., 10 seconds).
-
The CS is followed by the unconditioned stimulus (US; e.g., a 0.5 mA foot shock).
-
If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). The CS is terminated.
-
If the rat does not move during the CS, the shock is delivered. If it then moves to the other compartment, the shock is terminated (an escape response).
-
Rats undergo multiple trials until they reach a stable criterion of successful avoidance (e.g., >80% avoidance).
-
Drug Testing: Once trained, rats are administered vabicaserin or vehicle prior to the test session.
-
Evaluation: The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than general motor impairment.[10][11]
-
Clinical Development Status and Conclusion
Vabicaserin demonstrated proof-of-concept in a Phase II trial, showing efficacy on positive and negative symptoms of schizophrenia at 200 mg/day.[1][2] A key advantage was the lack of weight gain, a common and problematic side effect of many atypical antipsychotics.[1][2] However, the 400 mg/day dose showed a diminished response, suggesting a narrow therapeutic window or a U-shaped dose-response curve.[1][2] Ultimately, the development of vabicaserin for schizophrenia was discontinued.[12] While the specific reasons were not fully publicized, factors may have included the modest efficacy compared to established agents or strategic business decisions.[3][13]
References
- 1. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride: An In-depth Technical Guide on a Selective 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin (B107045) hydrochloride is a potent and selective full agonist of the serotonin (B10506) 2C (5-HT2C) receptor that has been investigated for its therapeutic potential, primarily in the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of vabicaserin, detailing its mechanism of action, receptor binding profile, functional activity, and preclinical and clinical findings. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental methodologies used to characterize this compound and its downstream effects. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.
Introduction
The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition. Its modulation has been a key target for the development of novel therapeutics for various neuropsychiatric disorders. Vabicaserin (formerly SCA-136) emerged as a promising compound due to its high affinity and selectivity for the 5-HT2C receptor.[1][2] This guide delves into the core scientific data and experimental protocols that have defined our understanding of vabicaserin hydrochloride's function as a 5-HT2C receptor agonist.
Mechanism of Action
Vabicaserin acts as a full agonist at the 5-HT2C receptor.[3] Its therapeutic hypothesis, particularly in the context of schizophrenia, is centered on its ability to modulate dopaminergic pathways. By activating 5-HT2C receptors, vabicaserin is thought to inhibit dopamine (B1211576) release in the mesolimbic pathway, a key circuit implicated in the positive symptoms of schizophrenia.[3][4] This selective action on the mesolimbic system, without significantly affecting the nigrostriatal pathway, suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[5]
Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq alpha subunit of the G-protein complex.[1][2] Upon agonist binding, such as with vabicaserin, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream cellular responses.
Quantitative Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional potency.
Table 1: Receptor Binding Affinity of Vabicaserin
| Receptor | Radioligand | Ki (nM) | Source |
| Human 5-HT2C | [125I]DOI | 3 | [6][7] |
| Human 5-HT2B | [3H]5-HT | 14 | [6] |
| Human 5-HT2A | [125I]DOI | 1650 | [3] |
Ki: Inhibition constant. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Vabicaserin
| Assay | Receptor | Parameter | Value (nM) | Intrinsic Activity | Source |
| Calcium Mobilization | Human 5-HT2C | EC50 | 8 | 100% (Full Agonist) | [3][6] |
| Inositol Phosphate Accumulation | Human 5-HT2A | IC50 | 1650 | Antagonist | [3] |
| Inositol Phosphate Accumulation | Human 5-HT2B | IC50 | 29 | Antagonist | [3] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Protocol for 5-HT2C Receptor Binding:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[6]
-
Radioligand: [125I]-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane ([125I]DOI), a non-selective serotonin receptor agonist.[8]
-
Incubation: Membranes are incubated with a fixed concentration of [125I]DOI and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy and potency of a compound at its target receptor.
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or CHO cells stably expressing the human 5-HT2C receptor.
-
Dye Loading: Cells are plated in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Upon binding of calcium, the fluorescence intensity of the dye increases. This change in fluorescence is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of vabicaserin. The data are then plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the drug relative to a reference full agonist) are determined.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
Protocol for Dopamine Measurement in the Nucleus Accumbens:
-
Animal Model: Male rats are typically used.[4]
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the nucleus accumbens of the rat brain under anesthesia.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
Drug Administration: this compound is administered to the animal (e.g., via subcutaneous injection), and dialysate samples are collected before and after administration to measure the change in dopamine levels.
Preclinical and Clinical Overview
Preclinical studies in rodents demonstrated that vabicaserin selectively reduces dopamine levels in the nucleus accumbens without affecting striatal dopamine, a profile consistent with potential antipsychotic efficacy and a lower risk of motor side effects.[4][5] Furthermore, vabicaserin has been shown to increase extracellular glutamate (B1630785) in the medial prefrontal cortex of rats, suggesting potential benefits for cognitive symptoms.[4]
Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.[10] In a 6-week, randomized, double-blind, placebo-controlled study, vabicaserin was evaluated at doses of 200 mg/day and 400 mg/day. The 200 mg/day dose showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) positive subscale score compared to placebo.[10] However, the development of vabicaserin for schizophrenia was ultimately discontinued.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2C receptor full agonist. In vitro studies have clearly defined its high affinity and functional activity at the 5-HT2C receptor, while preclinical in vivo studies have elucidated its modulatory effects on the mesolimbic dopamine system. Although it showed some promise in early clinical trials for schizophrenia, its development was not pursued. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community, aiding in the understanding of 5-HT2C receptor pharmacology and informing the development of future therapeutics targeting this important receptor.
References
- 1. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 8. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Vabicaserin Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin (B107045) hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that was under development by Wyeth (later acquired by Pfizer) for the treatment of schizophrenia. This technical guide provides an in-depth overview of the discovery and development history of vabicaserin, including its pharmacological profile, synthesis, and clinical evaluation. The development of vabicaserin was ultimately discontinued (B1498344), but its story offers valuable insights into the therapeutic potential and challenges of targeting the 5-HT2C receptor for central nervous system disorders.
Discovery and Preclinical Development
Vabicaserin emerged from a drug discovery program at Wyeth aimed at identifying novel antipsychotic agents with a mechanism of action distinct from the dopamine (B1211576) D2 receptor antagonism central to existing therapies. The program focused on the 5-HT2C receptor, a G-protein coupled receptor implicated in the regulation of dopamine and other neurotransmitters involved in psychosis.
Lead Identification and Optimization
The discovery of vabicaserin involved the screening of a chemical library for compounds with high affinity and selectivity for the 5-HT2C receptor. The initial lead compounds were likely optimized through iterative structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This process led to the identification of SCA-136, a novel cyclopentadiazepinoquinoline derivative with a promising preclinical profile.
In Vitro Pharmacology
Vabicaserin's pharmacological profile was characterized through a series of in vitro assays, which demonstrated its high affinity and functional agonism at the 5-HT2C receptor.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay was employed to determine the binding affinity of vabicaserin for various neurotransmitter receptors. The general protocol is as follows:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.
-
Radioligand: 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.
-
Incubation: Cell membranes were incubated with the radioligand and varying concentrations of vabicaserin in a suitable buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the concentration of vabicaserin that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.
Experimental Protocol: Calcium Mobilization Assay
The functional activity of vabicaserin as a 5-HT2C receptor agonist was assessed using a calcium mobilization assay.
-
Cell Culture: CHO cells stably expressing the human 5-HT2C receptor were cultured.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of vabicaserin were added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration of vabicaserin that produced 50% of the maximal response (EC50) was determined.
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Receptor/Assay | Parameter | Value (nM) |
| Human 5-HT2C Receptor | Ki | 3 |
| EC50 (Calcium Mobilization) | 8 | |
| Human 5-HT2B Receptor | Ki | 14 |
| IC50 (Antagonist) | 29 | |
| Human 5-HT2A Receptor | IC50 (Antagonist) | 1,650 |
| Human 5-HT1A Receptor | Ki | 112 |
Data compiled from multiple sources.[1][2]
Mechanism of Action
Vabicaserin acts as a full agonist at the 5-HT2C receptor.[1] Activation of 5-HT2C receptors is believed to exert its antipsychotic effects by modulating dopaminergic and glutamatergic pathways. Specifically, it has been shown to decrease dopamine release in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[1]
Chemical Synthesis
An efficient asymmetric synthesis of vabicaserin has been developed, enabling the production of the desired enantiomer in high yield and purity.
Experimental Protocol: Asymmetric Synthesis of Vabicaserin
A notable synthesis involves an oxidative multicomponent annulation and an asymmetric hydrogenation of a 3,4-substituted quinolinium salt.
-
Quinolinium Ring Assembly: An oxidative, multicomponent reaction is used to construct the quinolinium ring system in a single step from a commercially available benzodiazepine.
-
Asymmetric Hydrogenation: An unprecedented asymmetric hydrogenation of the resulting highly substituted quinolinium salt is performed to establish the two syn-oriented chiral centers.
-
Deprotection: The final step involves deprotection to yield vabicaserin hydrochloride.
This four-step synthesis achieves a 54% overall yield.[1]
Clinical Development
Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia. Several studies were initiated to evaluate its efficacy, safety, and tolerability.
Phase I Studies
A Phase I study (NCT00928551) was conducted to compare a modified formulation of vabicaserin to a reference formulation in healthy subjects. This was a randomized, open-label, single-dose, crossover study.
Phase II Studies
Several Phase II studies were conducted to evaluate vabicaserin in patients with schizophrenia.
NCT00265551: A 6-Week, Randomized, Double-Blind, Placebo-Controlled Trial
This was a key study that assessed the efficacy and safety of vabicaserin in adults with acute schizophrenia.
-
Design: Randomized, double-blind, placebo-controlled, with an active comparator (olanzapine).
-
Population: 314 hospitalized subjects with acute schizophrenia.
-
Intervention: Vabicaserin (200 mg/day or 400 mg/day), olanzapine (B1677200) (15 mg/day), or placebo.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.
Table 2: Key Efficacy Results from NCT00265551
| Treatment Group | Mean Change from Baseline in PANSS Positive Subscale Score (Week 6) | p-value vs. Placebo |
| Vabicaserin 200 mg/day | -5.7 | < 0.05 |
| Vabicaserin 400 mg/day | -4.4 | Not Significant |
| Olanzapine 15 mg/day | -6.5 | < 0.05 |
| Placebo | -3.2 | - |
Data from Shen et al. (2014).[3]
The 200 mg/day dose of vabicaserin demonstrated a statistically significant improvement in the primary endpoint compared to placebo, while the 400 mg/day dose did not. Vabicaserin was generally well-tolerated and was not associated with weight gain, a common side effect of olanzapine.[3]
NCT00563706: A Randomized, Double-Blind, Placebo-Controlled, Risperidone-Referenced Study
This adaptive-design study also aimed to establish the efficacy, safety, and tolerability of once-daily vabicaserin in subjects with acute exacerbations of schizophrenia.
-
Design: Randomized, double-blind, placebo-controlled, with an active comparator (risperidone).
-
Population: 199 subjects with acute exacerbations of schizophrenia.
-
Intervention: Vabicaserin (various doses), risperidone (B510), or placebo.
NCT00768612: A Safety and Tolerability Study in Japanese Subjects
This study was designed to evaluate the clinical safety and tolerability of vabicaserin in Japanese subjects with an acute exacerbation of schizophrenia, with risperidone as a reference. This study was withdrawn prior to enrollment.
Discontinuation of Development
Despite showing some promise in early clinical trials, the development of vabicaserin for schizophrenia was discontinued by Pfizer in 2010.[1] The reasons for this decision have not been publicly detailed but may have been related to a lack of robust efficacy, particularly at higher doses, or a strategic portfolio decision by the company.
Conclusion
This compound represents a significant effort to develop a novel antipsychotic with a mechanism of action centered on 5-HT2C receptor agonism. Its discovery and development provided valuable insights into the potential of this target for treating psychosis. While vabicaserin did not reach the market, the data generated from its preclinical and clinical studies continue to inform the ongoing research and development of new therapies for schizophrenia and other central nervous system disorders. The challenges encountered in its clinical development also highlight the complexities of translating preclinical findings into clinically meaningful efficacy for psychiatric conditions.
References
- 1. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMIR Research Protocols - Effectiveness, Engagement, and Safety of a Digital Therapeutic (CT-155/BI 3972080) for Treating Negative Symptoms in People With Schizophrenia: Protocol for the Phase 3 CONVOKE Randomized Controlled Trial [researchprotocols.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Vabicaserin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under development as a novel antipsychotic.[1][2] Its mechanism of action, centered on the modulation of the 5-HT2C receptor, offered a therapeutic approach distinct from conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Vabicaserin Hydrochloride, drawing from available preclinical and clinical data.
Pharmacokinetics
While specific quantitative pharmacokinetic parameters for Vabicaserin in humans are not extensively published in publicly available literature, some key characteristics have been described. Vabicaserin is known to be extensively metabolized in humans, with carbamoyl (B1232498) glucuronidation being a primary pathway.[4] Preclinical data suggests that Vabicaserin is not a substrate for human P-glycoprotein (P-gp), and it is assumed that the free concentration of the drug in the brain is equivalent to its free concentration in the plasma.[5]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Metabolism | Extensive | Human | Primarily via carbamoyl glucuronidation.[4] |
| P-gp Substrate | No | In vitro | [5] |
| Plasma Protein Binding | Data not available | - | - |
| Half-life (t½) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
| Clearance (CL) | Data not available | - | - |
Pharmacodynamics
Vabicaserin acts as a full agonist at the human 5-HT2C receptor with high potency and selectivity.[1][6] Its pharmacodynamic effects are mediated through the activation of this receptor, which is involved in the regulation of various neurotransmitter systems, including the mesolimbic dopamine pathway.[1][2]
Receptor Binding and Functional Activity
Vabicaserin exhibits high affinity for the 5-HT2C receptor and is significantly more selective for this receptor over the 5-HT2A and 5-HT2B subtypes.[6]
Table 2: this compound In Vitro Receptor Affinity and Functional Potency
| Parameter | Receptor | Value | Assay |
| Binding Affinity (Ki) | Human 5-HT2C | 3 nM | Radioligand binding assay with ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.[6] |
| Human 5-HT2B | 14 nM | Radioligand binding assay with [³H]5HT.[6] | |
| Human 5-HT2A | >150 nM | [6] | |
| Functional Potency (EC50) | Human 5-HT2C | 8 nM | Calcium mobilization assay.[6] |
| Intrinsic Activity | Human 5-HT2C | Full Agonist | Calcium mobilization assay (Emax = 100%).[6] |
Clinical Efficacy in Schizophrenia
A key clinical trial evaluating the efficacy of Vabicaserin was a 6-week, randomized, double-blind, placebo-controlled, Phase IIa study in patients with acute exacerbations of schizophrenia (NCT00265551).[5][7]
Table 3: Efficacy of Vabicaserin in a 6-Week Phase IIa Study (NCT00265551)
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Mean) | p-value vs. Placebo |
| Vabicaserin 200 mg/day | 77 | 94.7 | -19.9 | <0.05 |
| Vabicaserin 400 mg/day | 77 | 94.5 | -16.5 | NS |
| Olanzapine 15 mg/day | 77 | 94.5 | -23.5 | <0.001 |
| Placebo | 77 | 94.7 | -11.2 | - |
| PANSS: Positive and Negative Syndrome Scale; NS: Not Significant. Data derived from Shen et al., 2014.[7] |
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by Vabicaserin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum.
Caption: Canonical 5-HT2C Receptor Gq Signaling Pathway.
Generalized Experimental Workflow for In Vitro Assays
The characterization of Vabicaserin's pharmacodynamics relies on standardized in vitro assays to determine its binding affinity and functional potency at the target receptor.
References
- 1. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vabicaserin Hydrochloride: A Technical Guide to its Role in Neurotransmitter Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin (B107045) hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders, particularly schizophrenia.[1][2] This technical guide provides an in-depth overview of the core pharmacological characteristics of vabicaserin, focusing on its mechanism of action and its modulatory effects on key neurotransmitter systems. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action
Vabicaserin's primary mechanism of action is as a full agonist at the serotonin 5-HT2C receptor.[1] Activation of these Gq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.[1]
Beyond its potent agonism at the 5-HT2C receptor, vabicaserin also exhibits antagonist activity at the 5-HT2B receptor and very weak antagonist activity at the 5-HT2A receptor.[1][3] This receptor binding profile contributes to its overall pharmacological effects on neurotransmitter systems.
Quantitative Data Presentation
The following tables summarize the key in vitro binding affinities and functional potencies of vabicaserin hydrochloride, as well as its in vivo effects on neurotransmitter levels.
Table 1: In Vitro Receptor Binding and Functional Potency of Vabicaserin
| Receptor | Parameter | Value | Reference |
| Human 5-HT2C | Ki (nM) | 3 | [1] |
| Human 5-HT2C | EC50 (nM) | 8 | [1] |
| Human 5-HT2B | IC50 (nM) | 29 | [1] |
| Human 5-HT2A | IC50 (nM) | 1,650 | [1] |
Table 2: In Vivo Effects of Vabicaserin on Neurotransmitter Systems in Rodent Models
| Neurotransmitter | Brain Region | Effect | Dose | Reference |
| Dopamine (B1211576) | Mesolimbic Pathway (Nucleus Accumbens) | Inhibition of release | Not Specified | [1] |
| Dopamine | Striatum | 39% decrease in levels | 17 mg/kg i.p. | |
| Dopamine | Ventral Tegmental Area (VTA) | 40-65% decrease in firing rate | 3-17 mg/kg i.p. | |
| Acetylcholine | Prefrontal Cortex | Increase in levels | Not Specified | [1] |
| Glutamate | Prefrontal Cortex | Increase in extracellular levels | Not Specified |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of vabicaserin and the general workflows for the experimental protocols described.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vabicaserin Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Preclinical Pharmacology, Experimental Methodologies, and Signaling Pathways of a Selective 5-HT2C Receptor Agonist.
Introduction
Vabicaserin (B107045) Hydrochloride (SCA-136) is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor full agonist that has been investigated for its therapeutic potential in a range of central nervous system disorders, most notably schizophrenia.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, Vabicaserin offers a distinct mechanism of action by modulating dopaminergic and other neurotransmitter systems through the activation of 5-HT2C receptors.[2] This technical guide provides a comprehensive overview of the preclinical data available for Vabicaserin Hydrochloride, with a focus on its pharmacological properties, detailed experimental protocols used in its evaluation, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic agents and novel therapeutics for psychiatric disorders.
Mechanism of Action
Vabicaserin acts as a full agonist at the 5-HT2C receptor with high affinity and selectivity.[3] Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
The therapeutic effects of Vabicaserin in preclinical models of psychosis are believed to be mediated by its ability to modulate dopamine release in the mesolimbic pathway. By activating 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA), Vabicaserin enhances GABAergic inhibition of dopamine neurons, leading to a reduction in dopamine release in the nucleus accumbens.[2] This mesolimbic selectivity is a key feature of Vabicaserin, distinguishing it from typical antipsychotics that block dopamine receptors throughout the brain, which can lead to extrapyramidal side effects.[2] Furthermore, preclinical studies suggest that Vabicaserin can increase extracellular glutamate (B1630785) levels in the medial prefrontal cortex, which may contribute to its potential efficacy against cognitive deficits in schizophrenia.[2]
Preclinical Pharmacology: Quantitative Data
The following tables summarize the key quantitative data from preclinical studies involving this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity | Reference |
| Human 5-HT2C | 3 | 8 | Full Agonist (Emax: 100%) | [3] |
| Human 5-HT2B | 14 | - | Antagonist/Partial Agonist | [3] |
| Human 5-HT2A | >150 (low affinity) | - | Antagonist | [3] |
Table 1: In Vitro Receptor Binding and Functional Activity of Vabicaserin. This table highlights the high affinity and functional potency of Vabicaserin for the human 5-HT2C receptor, along with its antagonist or partial agonist activity at the 5-HT2B receptor and low affinity for the 5-HT2A receptor.
| Brain Region | Dopamine Level Change | Vabicaserin Dose (mg/kg, i.p.) | Animal Model | Reference |
| Striatum | ↓ 39% | 17 | Rodent | [2] |
| Nucleus Accumbens | ↓ | Not specified | Rat | [1] |
| Ventral Tegmental Area (VTA) Firing | ↓ 40% | 3 | Rodent | [2] |
| Ventral Tegmental Area (VTA) Firing | ↓ 50% | 10 | Rodent | [2] |
| Ventral Tegmental Area (VTA) Firing | ↓ 65% | 17 | Rodent | [2] |
Table 2: In Vivo Effects of Vabicaserin on Dopamine Neurotransmission. This table summarizes the dose-dependent effects of Vabicaserin on dopamine levels and neuronal firing in key brain regions implicated in schizophrenia.
| Parameter | Value | Species | Route of Administration | Reference |
| Metabolism | Extensively metabolized via carbamoyl (B1232498) glucuronidation | Human, Monkey, Mouse, Dog | Oral | [5] |
| Systemic Exposure Ratio (Metabolite/Parent) | ~29 | Human | Oral | [5] |
| Systemic Exposure Ratio (Metabolite/Parent) | ~12 | Monkey | Oral | [5] |
| Systemic Exposure Ratio (Metabolite/Parent) | 1.5 - 1.7 | Mouse, Dog | Oral | [5] |
Table 3: Preclinical Pharmacokinetic Profile of Vabicaserin. This table provides an overview of the metabolic profile of Vabicaserin across different species, highlighting the significant formation of a carbamoyl glucuronide metabolite, particularly in humans and monkeys.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
5-HT2C Receptor Binding Assay (using 125I-DOI)
This protocol describes a radioligand binding assay to determine the affinity of Vabicaserin for the 5-HT2C receptor using the radiolabeled agonist 125I-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (125I-DOI).
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: 125I-DOI.
-
Non-specific Binding Control: Serotonin (5-HT) or another suitable 5-HT2C ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the 5-HT2C receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
125I-DOI at a final concentration typically near its Kd value.
-
Either vehicle (for total binding), non-specific binding control (e.g., 10 µM 5-HT), or varying concentrations of Vabicaserin.
-
Cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for Vabicaserin by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the functional agonist activity of Vabicaserin at the 5-HT2C receptor by measuring changes in intracellular calcium concentration using a fluorescent plate reader (e.g., FlexStation).
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test Compound: this compound at various concentrations.
-
Reference Agonist: Serotonin (5-HT).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent Plate Reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's integrated liquid handler automatically adds varying concentrations of Vabicaserin or the reference agonist (5-HT) to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 and Emax values for Vabicaserin by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of Vabicaserin on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.
-
Stereotaxic Apparatus.
-
Surgical Instruments.
-
Perfusion Pump.
-
Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion buffer containing physiological concentrations of salts.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer Vabicaserin (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels. Compare the effects of different doses of Vabicaserin on dopamine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Vabicaserin and a typical experimental workflow for its preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Vabicaserin Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under investigation as a novel treatment for schizophrenia.[1] Developed by Wyeth, its clinical development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core preclinical and clinical data on vabicaserin, with a focus on its mechanism of action, therapeutic applications, and detailed experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotics primarily target dopamine (B1211576) D2 receptors, there is a significant need for novel mechanisms of action to address the full spectrum of symptoms and to mitigate side effects.[2] Vabicaserin emerged as a promising candidate due to its distinct pharmacological profile as a selective 5-HT2C receptor agonist.[3] Activation of the 5-HT2C receptor has been shown to modulate downstream dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of schizophrenia.[1][4]
Mechanism of Action
Vabicaserin acts as a full agonist at the serotonin 5-HT2C receptor.[1][4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5]
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like vabicaserin initiates a downstream signaling cascade. This process begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neurotransmitter release.
Caption: Vabicaserin-activated 5-HT2C receptor signaling pathway.
By activating this pathway, vabicaserin has been shown to inhibit dopamine release in the mesolimbic pathway, which is thought to underlie its efficacy in treating the positive symptoms of schizophrenia.[1] Furthermore, it increases acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]
Preclinical Pharmacology
Vabicaserin has demonstrated high affinity and selectivity for the 5-HT2C receptor in a variety of preclinical assays.
Receptor Binding and Functional Activity
The binding affinity and functional potency of vabicaserin have been characterized in vitro.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 3 nM | Human 5-HT2C | Radioligand Binding | [4] |
| IC50 | 29 nM | Human 5-HT2B | Antagonist Assay | [1] |
| IC50 | 1,650 nM | Human 5-HT2A | Antagonist Assay | [1] |
| EC50 | 8 nM | Human 5-HT2C | Calcium Mobilization | [4] |
| Emax | 100% (relative to 5-HT) | Human 5-HT2C | Calcium Mobilization | [4] |
Experimental Protocols
3.2.1. Radioligand Binding Assay for 5-HT2C Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of vabicaserin for the human 5-HT2C receptor.
-
Method:
-
Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.
-
Membranes were incubated with the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.
-
Increasing concentrations of vabicaserin were added to compete with the radioligand for receptor binding.
-
After incubation, bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a gamma counter.
-
The Ki value was calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[4]
-
3.2.2. Calcium Mobilization Assay for 5-HT2C Receptor Functional Activity
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of vabicaserin at the human 5-HT2C receptor.
-
Method:
-
CHO cells expressing the human 5-HT2C receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were then stimulated with varying concentrations of vabicaserin.
-
Changes in intracellular calcium concentration were measured by monitoring the fluorescence of the dye.
-
The EC50 value, representing the concentration of vabicaserin that produces 50% of the maximal response, was determined from the dose-response curve.
-
The Emax value, representing the maximum response, was expressed as a percentage of the response induced by the endogenous ligand serotonin (5-HT).[4]
-
Clinical Development for Schizophrenia
Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.
Phase II Clinical Trial (NCT00265551)
A 6-week, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of vabicaserin in hospitalized adult patients with an acute exacerbation of schizophrenia.[6]
4.1.1. Study Design
Caption: Experimental workflow of the NCT00265551 clinical trial.
4.1.2. Efficacy Results
The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.[6] Secondary endpoints included changes in the PANSS total score and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[6]
| Treatment Group | Change from Baseline in PANSS Positive Subscale vs. Placebo (Week 6) | Change from Baseline in PANSS Total Score vs. Placebo (Week 6) | Change from Baseline in CGI-S vs. Placebo (Week 6) | Reference |
| Vabicaserin 200 mg/day | Significant Improvement | Significant Improvement | Significant Improvement | [6] |
| Vabicaserin 400 mg/day | Non-significant decrease | Trend toward improvement | No significant improvement | [6] |
| Olanzapine 15 mg/day | Significant Improvement | Significant Improvement | Significant Improvement | [6] |
4.1.3. Safety and Tolerability
Both doses of vabicaserin were generally well-tolerated, with no significant safety signals.[6] Notably, unlike the active comparator olanzapine, vabicaserin was not associated with weight gain.[6]
Experimental Protocol (NCT00265551)
-
Objective: To evaluate the efficacy, safety, and tolerability of two fixed doses of vabicaserin compared with placebo in the treatment of adults with acute schizophrenia.
-
Study Population: 314 hospitalized subjects aged 18-65 years with a diagnosis of schizophrenia (DSM-IV) experiencing an acute exacerbation of psychotic symptoms.[6]
-
Interventions:
-
Vabicaserin 200 mg/day
-
Vabicaserin 400 mg/day
-
Olanzapine 15 mg/day (active comparator)
-
Placebo
-
-
Duration: 6 weeks of double-blind treatment.[6]
-
Outcome Measures:
-
Primary: Change from baseline to week 6 in the PANSS Positive Subscale score as assessed by central raters.
-
Secondary: Change from baseline in PANSS total and negative subscale scores, CGI-S, and CGI-I.
-
-
Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.
Other Potential Therapeutic Applications
While the primary focus of vabicaserin's development was schizophrenia, its mechanism of action suggests potential utility in other CNS disorders. Preclinical studies have indicated that 5-HT2C receptor agonists may have antidepressant and anorectic (appetite-suppressing) effects.[1] However, clinical development for these indications was not pursued.
Conclusion
Vabicaserin hydrochloride is a selective 5-HT2C receptor full agonist that demonstrated a proof-of-concept for efficacy in the treatment of acute schizophrenia, particularly at the 200 mg/day dose. Its novel mechanism of action, which involves the modulation of dopamine and glutamate neurotransmission, offered a potential alternative to traditional antipsychotics. The favorable safety profile, especially the lack of weight gain, was a significant advantage. Despite these promising early findings, the clinical development of vabicaserin was discontinued. The data presented in this guide provide a valuable resource for understanding the therapeutic potential and challenges associated with targeting the 5-HT2C receptor for the treatment of psychiatric disorders.
References
- 1. Portico [access.portico.org]
- 2. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In vitro and in vivo effects of Vabicaserin Hydrochloride
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Vabicaserin (B107045) Hydrochloride
Introduction
Vabicaserin Hydrochloride, also known by its codename SCA-136, is a selective and potent full agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor.[1][2][3] Developed initially by Wyeth, it was investigated for its therapeutic potential as a novel antipsychotic for treating schizophrenia and as an anorectic agent.[1][3] The rationale for its development stemmed from the understanding that 5-HT2C receptor activation modulates key neurotransmitter systems implicated in psychosis, such as the mesolimbic dopamine (B1211576) pathway.[1][4]
Despite a promising preclinical profile and a unique mechanism of action distinct from most antipsychotics that target dopamine D2 receptors directly, Vabicaserin's clinical development was discontinued (B1498344) after Phase II trials demonstrated only moderate efficacy in treating acute schizophrenia.[4][5][6]
This technical guide provides a comprehensive overview of the published in vitro and in vivo pharmacological data for Vabicaserin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, summarized quantitative data, and visualizations of its mechanism and experimental workflows.
In Vitro Pharmacological Profile
The in vitro characteristics of Vabicaserin establish its high affinity, potency, and selectivity for the 5-HT2C receptor.
Receptor Binding Affinity
Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor, with a dissociation constant (Ki) of 3 nM.[1][7][8] Its selectivity for the 5-HT2C receptor is over 50-fold when compared to a range of other serotonergic, noradrenergic, and dopaminergic receptors.[7][8] Its affinity for the closely related 5-HT2B and 5-HT2A receptor subtypes is significantly lower.[1][7][8]
| Receptor Subtype | Ligand | Binding Affinity Constant | Reference |
| Human 5-HT2C | [¹²⁵I]DOI | Kᵢ = 3 nM | [1][3][7][8] |
| Human 5-HT2B | [³H]5-HT | Kᵢ = 14 nM | [7][8] |
| Human 5-HT2A | - | IC₅₀ = 1,650 nM (Antagonist activity) | [1][3] |
Functional Activity
In functional assays, Vabicaserin acts as a potent, full agonist at the 5-HT2C receptor.[1][7] Its activity at other 5-HT2 subtypes is complex, exhibiting antagonism at the 5-HT2A receptor and context-dependent antagonism or partial agonism at the 5-HT2B receptor.[7][8][9] In tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus, Vabicaserin functions as a competitive antagonist.[7][8]
| Receptor Subtype | Assay Type | Activity | Potency / Efficacy | Reference |
| Human 5-HT2C | Calcium Mobilization | Full Agonist | EC₅₀ = 8 nM ; Eₘₐₓ = 100% (relative to 5-HT) | [1][3][7] |
| Human 5-HT2A | Calcium Mobilization | Antagonist | - | [7][9] |
| Human 5-HT2B | Calcium Mobilization | Antagonist / Partial Agonist (depends on expression) | IC₅₀ = 29 nM | [1][3][7] |
| Rat Stomach Fundus | Tissue Contraction | Competitive Antagonist | - | [7][8] |
In Vivo Pharmacological Profile
In vivo studies in both preclinical animal models and human clinical trials have explored the physiological and therapeutic effects of Vabicaserin.
Preclinical Animal Studies
Preclinical research in rodents highlights Vabicaserin's selective impact on the mesolimbic dopamine system, which is a key target for antipsychotic action.
-
Dopamine Modulation : Acute administration in rodents reduces mesocorticolimbic dopaminergic activity, and chronic administration significantly decreases the number of spontaneously active mesocorticolimbic dopamine neurons.[4] Crucially, it achieves this without affecting dopamine levels in the striatum, a characteristic consistent with atypical antipsychotics and suggestive of a lower risk for extrapyramidal side effects.[4][10]
-
Glutamate (B1630785) Modulation : Vabicaserin has been shown to increase extracellular glutamate levels in the medial prefrontal cortex of rats, an effect that may contribute to improving cognitive function.[4]
| Parameter | Animal Model | Dose | Effect | Reference |
| Striatal Dopamine Levels | Rat | 17 mg/kg i.p. | ↓ 39% | [4] |
| VTA Dopamine Firing | Rat | 3 mg/kg i.p. | ↓ 40% | [4] |
| 10 mg/kg i.p. | ↓ 50% | [4] | ||
| 17 mg/kg i.p. | ↓ 65% | [4] | ||
| Dopamine Synthesis | Rat | 3 mg/kg s.c. | ↓ 27% | [4] |
| 10 mg/kg s.c. | ↓ 44% | [4] | ||
| Ventral Striatal Raclopride Binding | Rat | 10 mg/kg s.c. | ↑ 30% | [4] |
| 17 mg/kg s.c. | ↑ 40% | [4] |
-
Pharmacokinetics : In rats, the free concentrations of Vabicaserin in the brain, plasma, and cerebrospinal fluid are comparable (within a 1.5-fold range).[4][11] In vitro permeability assays indicate it is not a substrate for human P-glycoprotein (P-gp), suggesting good central nervous system penetration.[4][11]
Human Clinical Trials
Vabicaserin was advanced into Phase II clinical trials for the treatment of acute schizophrenia.
-
Efficacy : The results showed moderate, dose-dependent efficacy. In one trial, a 200 mg/day dose of Vabicaserin resulted in a statistically significant improvement in the PANSS (Positive and Negative Syndrome Scale) Positive Subscale, which was the primary endpoint.[10][12] However, a higher dose of 400 mg/day did not show a significant improvement over placebo.[10][12] Another Phase IIa study reported observed PANSS total score improvements of 8.57 points at 100 mg b.i.d. and 5.91 points at 200 mg b.i.d.[4]
-
Safety and Tolerability : Across multiple studies, Vabicaserin was generally well-tolerated.[13] Notably, unlike many atypical antipsychotics, it was not associated with weight gain.[10][12]
| Study / Dose | Primary Endpoint | Result vs. Placebo | Reference |
| Phase II / 200 mg/day | PANSS Positive Score | Significant Improvement | [10][12] |
| Phase II / 400 mg/day | PANSS Positive Score | No Significant Improvement | [10][12] |
| Phase IIa / 100 mg b.i.d. | PANSS Total Score | 8.57 point improvement | [4] |
| Phase IIa / 200 mg b.i.d. | PANSS Total Score | 5.91 point improvement | [4] |
Mechanism of Action and Signaling Pathways
Vabicaserin's primary mechanism of action is the activation of the Gq-coupled 5-HT2C receptor. This initiates a signaling cascade that ultimately modulates the activity of critical neuronal circuits. Activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to an inhibition of mesolimbic dopamine neuron firing, thereby reducing dopamine release in the nucleus accumbens. This effect is believed to mediate its antipsychotic properties on positive symptoms.[1][4] Separately, it is proposed to increase glutamate and acetylcholine (B1216132) release in the prefrontal cortex, potentially improving cognitive deficits.[1]
Key Experimental Protocols
The characterization of Vabicaserin involved standard and specialized pharmacological assays.
In Vitro Assay Methodologies
Radioligand Binding Assay (for 5-HT2C Affinity) This protocol determines the binding affinity (Ki) of Vabicaserin for the 5-HT2C receptor through competitive displacement of a radiolabeled ligand.
-
Receptor Source : Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[7][8]
-
Radioligand : ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI), used at a concentration near its Kd value.[7][8]
-
Procedure :
-
A constant concentration of receptor membranes and radioligand are incubated in a buffer solution.
-
Increasing concentrations of unlabeled Vabicaserin are added to compete for binding sites.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2C ligand (e.g., mianserin).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
The radioactivity trapped on the filters (representing bound ligand) is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of Vabicaserin that inhibits 50% of specific binding).
-
The IC₅₀ is converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay (for 5-HT2C Agonism) This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Vabicaserin by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.
-
Cell Line : CHO cells co-expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Procedure :
-
Cells are plated in microtiter plates and loaded with the fluorescent calcium indicator dye.
-
A baseline fluorescence reading is taken using a plate reader (e.g., FLIPR).
-
Increasing concentrations of Vabicaserin are added to the wells.
-
The plate reader continuously monitors the fluorescence intensity. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.
-
The peak fluorescence response at each concentration is recorded.
-
Data are plotted as response versus log[concentration] and fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is often expressed as a percentage of the maximum response to the endogenous agonist, serotonin (B10506) (5-HT).
-
Tissue Contractility Assay (for 5-HT2B Antagonism) This ex vivo protocol assesses Vabicaserin's functional activity on endogenously expressed receptors in native tissue.
-
Tissue Preparation : Strips of rat stomach fundus or human colonic longitudinal muscle are isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.[7][8][14]
-
Procedure :
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated for a 5-HT2B agonist (e.g., α-methyl-5-HT) by measuring isometric contractions.
-
The tissue is washed, and then incubated with a fixed concentration of Vabicaserin for a set period.
-
The concentration-response curve for the 5-HT2B agonist is repeated in the presence of Vabicaserin.
-
A parallel, rightward shift in the agonist's concentration-response curve, without a reduction in the maximum response, is indicative of competitive antagonism.
-
In Vivo Methodology
In Vivo Microdialysis This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure :
-
A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens or striatum, of an anesthetized rat.[4][10]
-
After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
-
Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate (dialysate).
-
Dialysate samples are collected at regular intervals.
-
Vabicaserin is administered (e.g., i.p. or s.c.), and sample collection continues.
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Changes in dopamine levels are expressed as a percentage of the baseline established before drug administration.
-
Conclusion
This compound is a well-characterized 5-HT2C receptor full agonist with high in vitro potency and selectivity.[1][7] Its pharmacological profile, particularly its ability to selectively modulate the mesolimbic dopamine pathway without impacting the nigrostriatal system, provided a strong rationale for its development as an atypical antipsychotic with a potentially improved side effect profile.[4] In vivo preclinical studies confirmed this mechanism of action.[4][10] However, despite being well-tolerated in humans, clinical trials revealed only moderate efficacy, which ultimately led to the discontinuation of its development.[4][5] The comprehensive data available for Vabicaserin nevertheless make it a valuable tool compound for researchers studying the role of the 5-HT2C receptor in neuropsychiatric disorders.
References
- 1. Vabicaserin - Wikipedia [en.wikipedia.org]
- 2. Vabicaserin | 620948-93-8 | VZA94893 | Biosynth [biosynth.com]
- 3. About: Vabicaserin [dbpedia.org]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Advances in Optimizing (2-Phenylcyclopropyl)methylamines as Novel Serotonin 2C Agonists: Effects in Open Field, Prepulse Inhibition, and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 10. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Vabicaserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Vabicaserin (B107045) Hydrochloride, a selective 5-HT2C receptor agonist. The information is compiled from peer-reviewed scientific literature and patents, offering a comprehensive guide for its chemical synthesis.
Synthesis Pathway of Vabicaserin
The synthesis of Vabicaserin can be achieved through various routes. A notable asymmetric synthesis involves an oxidative multicomponent annulation followed by an asymmetric hydrogenation of a 3,4-substituted quinolinium salt, resulting in a high overall yield.[1][2] Another described method involves a Pictet–Spengler cyclization.[3]
Caption: Asymmetric synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in an efficient asymmetric synthesis of Vabicaserin.[1][2]
| Step | Reactants | Conditions | Yield | Enantiomeric Ratio (er) |
| 1. Oxidative Multicomponent Annulation | Benzodiazepine (A), Aniline derivative (B), Paraformaldehyde, I₂, HI | MeOH, 30°C, 12 h | 89% | N/A |
| 2. Asymmetric Hydrogenation | Quinolinium salt (E), H₂, [Ir(cod)Cl]₂, (S)-Moriphos, (t-Bu)₃P, 2,6-DTP, LiCl | CH₂Cl₂–MeOH (1:1), 50°C, 38 h, 250 psi | 82% | 96:4 |
| 3. Deprotection and Recrystallization | Hydrogenated Intermediate (F), HCl | AcOH–H₂O, Δ, 16 h, followed by recrystallization from EtOH–MTBE | 92% | >99.9:0.1 |
| Overall Yield | 54% |
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.
Step 1: Synthesis of the Quinolinium Salt (E) via Oxidative Multicomponent Annulation [2]
-
To a solution of the starting benzodiazepine derivative (A) in methanol (B129727), add the aniline derivative (B) (6.0 equivalents) and paraformaldehyde (6.0 equivalents).
-
Add iodine (I₂) (1.02 equivalents) and hydroiodic acid (HI, 57%) (1.04 equivalents) to the mixture.
-
Stir the reaction mixture at 30°C for 12 hours.
-
Upon completion, the product, quinolinium salt (E), is isolated. The reported yield for this step is 89%.
Step 2: Asymmetric Hydrogenation of the Quinolinium Salt (E) [2]
-
In a suitable pressure vessel, combine the quinolinium salt (E), [Ir(cod)Cl]₂ (0.005 equivalents), (S)-Moriphos (0.03 equivalents), (t-Bu)₃P (0.02 equivalents), 2,6-DTP (2.5 equivalents), and LiCl (3.0 equivalents).
-
Add a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).
-
Pressurize the vessel with hydrogen gas (H₂) to 250 psi.
-
Heat the reaction mixture to 50°C and stir for 38 hours.
-
After the reaction, the hydrogenated intermediate (F) is isolated. This step has a reported yield of 82% with an enantiomeric ratio of 96:4.
Step 3: Deprotection and Formation of this compound [2]
-
Treat the hydrogenated intermediate (F) with hydrochloric acid (HCl) (20 equivalents) in a mixture of acetic acid (AcOH) and water (H₂O).
-
Heat the mixture at reflux for 16 hours to achieve deprotection.
-
Isolate the crude product, which has a reported yield of 92% and an enantiomeric ratio of 96:4.
-
Perform recrystallization from ethanol (B145695) (EtOH) and methyl tert-butyl ether (MTBE) to obtain the final this compound with an enantiomeric ratio greater than 99.9:0.1.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization based on laboratory settings and reagent quality.
References
- 1. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving Vabicaserin Hydrochloride for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vabicaserin Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been a valuable tool in neuroscience research, particularly in studies related to psychiatric disorders like schizophrenia.[1] For reliable and reproducible results in both in vitro and in vivo experiments, proper handling and dissolution of this compound are paramount. These application notes provide detailed protocols for the preparation of this compound solutions for common research applications.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its successful application.
| Property | Value | Source |
| Chemical Name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][2][3]diazepino[6,7,1-ij]quinoline hydrochloride | MedKoo Biosciences[3] |
| Molecular Formula | C₁₅H₂₁ClN₂ | MedKoo Biosciences[3] |
| Molecular Weight | 264.79 g/mol | MedKoo Biosciences, DrugBank Online[2][3][4] |
| Appearance | Solid powder | MedKoo Biosciences[3] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark. | MedKoo Biosciences[3] |
Solubility Data
This compound exhibits different solubility profiles in common laboratory solvents. The use of sonication can aid in dissolution.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| DMSO | 75 mg/mL | 283.2 mM | Sonication may be required.[5] |
| Water | 4 mg/mL | 15.1 mM | Sonication may be required.[5] |
| Ethanol | Sparingly Soluble | Not Recommended for Stock | N/A |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO (100 mM)
This protocol is suitable for creating a high-concentration stock solution for long-term storage, which can be used for subsequent dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: Calculate the required mass of this compound. To make 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 0.001 L * 264.79 g/mol * 1000 mg/g = 26.48 mg
-
-
Weighing: Accurately weigh 26.48 mg of this compound and place it in a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Preparation of a Working Solution for In Vitro Cell-Based Assays
In vitro working solutions are typically prepared by diluting the DMSO stock solution into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).
Procedure:
-
Thaw a single aliquot of the 100 mM DMSO stock solution.
-
Perform serial dilutions in your final assay medium (e.g., DMEM, PBS) to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.
-
For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock:
-
First, create an intermediate dilution: Add 1 µL of 100 mM stock to 999 µL of medium (yields 100 µM).
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of medium (yields 10 µM). The final DMSO concentration will be 0.01%.
-
Preparation of a Working Solution for In Vivo Administration
For in vivo studies, a vehicle is required to keep the compound soluble and ensure biocompatibility upon injection. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween 80, and saline.[6]
Vehicle Formulation (Example): 10% DMSO, 10% Tween 80, 80% Saline (0.9% NaCl).[6]
Procedure:
-
Prepare a DMSO Stock: Start with a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components. For 1 mL of vehicle:
-
100 µL Tween 80
-
800 µL sterile saline (0.9% NaCl)
-
Mix thoroughly.
-
-
Final Formulation: To prepare the final injection solution, add the DMSO stock to the Tween/Saline mixture.
-
For example, to prepare 1 mL of a 1 mg/mL final solution from a 25 mg/mL DMSO stock:
-
Add 40 µL of the 25 mg/mL Vabicaserin/DMSO stock to 960 µL of the pre-mixed Tween/Saline vehicle.
-
-
This results in a final solvent concentration of approximately 4% DMSO, 9.6% Tween 80, and 86.4% Saline, which is generally well-tolerated for intraperitoneal (IP) injection in mice.[7][8]
-
-
Mixing: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Administration: Prepare the solution fresh on the day of the experiment. Always include a vehicle-only control group in your study.
Diagrams
References
- 1. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 887258-94-8 | 5-HT Receptor | MOLNOVA [molnova.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Vabicaserin Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Vabicaserin Hydrochloride, a potent and selective 5-HT2C receptor agonist. The information compiled herein is intended to guide researchers in designing and executing animal studies to investigate the pharmacological properties of Vabicaserin and similar compounds.
Introduction
This compound is a full agonist of the serotonin (B10506) 5-HT2C receptor.[1] It has been investigated for its potential therapeutic effects in psychiatric disorders, particularly schizophrenia.[2][3] The primary mechanism of action involves the activation of 5-HT2C receptors, which leads to the modulation of various neurotransmitter systems, most notably a decrease in dopamine (B1211576) release in the mesolimbic pathway.[4] This profile suggests potential efficacy in treating the positive symptoms of schizophrenia.[2] Preclinical animal models have been instrumental in characterizing the pharmacological profile of Vabicaserin.
Mechanism of Action
Vabicaserin acts as a selective and potent agonist at the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses. By activating these receptors, Vabicaserin modulates the activity of several neurotransmitter systems, including a notable inhibition of dopamine release in brain regions associated with psychosis.
Signaling Pathway of Vabicaserin at the 5-HT2C Receptor
Caption: Vabicaserin activation of the 5-HT2C receptor signaling cascade.
Quantitative Data Presentation
The following table summarizes the reported dosages of this compound used in various animal studies. This allows for a clear comparison of effective dose ranges across different experimental paradigms and species.
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| Neurochemical Analysis | Rodent | Intraperitoneal (i.p.) | 17 mg/kg | 39% decrease in striatal dopamine levels. | [5] |
| Neurochemical Analysis | Rodent | Intraperitoneal (i.p.) | 3, 10, 17 mg/kg | 40%, 50%, and 65% decrease in dopamine VTA firing, respectively. | [5] |
| Neurochemical Analysis | Rodent | Subcutaneous (s.c.) | 3, 10 mg/kg | 27% and 44% reduction in dopamine synthesis, respectively. | [5] |
| Neurochemical Analysis | Rodent | Subcutaneous (s.c.) | 3.2 mg/kg | 39% lowering of DOPA synthesis. | [5] |
| Neurochemical Analysis | Rodent | Subcutaneous (s.c.) | 10, 17 mg/kg | 30% and 40% increase in ventral striatal raclopride (B1662589) binding, respectively. | [5] |
| Metabolism Study | Mouse, Rat, Dog, Monkey | Oral (gavage) | Single dose | Characterization of metabolic pathways. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Protocol 1: In Vivo Microdialysis for Dopamine Measurement in Rodents
Objective: To measure extracellular dopamine levels in the nucleus accumbens of rats following Vabicaserin administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for 3, 10, 17 mg/kg doses). Ensure the solution is sterile-filtered.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Vabicaserin or vehicle via the desired route (i.p. or s.c.).
-
Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC system with electrochemical detection.
-
Quantify the dopamine concentration in each sample.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different Vabicaserin doses with the vehicle control group.
-
Experimental Workflow: In Vivo Microdialysis
Caption: A typical workflow for in vivo microdialysis experiments in rodents.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like potential of Vabicaserin by measuring its effect on a conditioned avoidance response.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 0.5% Tween 80)
-
Male Wistar rats (200-250g)
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory stimulus.
-
Control software for stimulus presentation and response recording.
Procedure:
-
Drug Preparation: Prepare Vabicaserin solutions in the vehicle at the desired concentrations.
-
Acquisition Training:
-
Place a rat in the shuttle box and allow a 5-minute acclimatization period.
-
Initiate the training session, which consists of multiple trials (e.g., 50 trials).
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move during the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment. Failure to move to the other side is recorded as an escape failure.
-
Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once stable avoidance is established, administer Vabicaserin or vehicle at a set time before the test session (e.g., 30-60 minutes).
-
Place the rat in the shuttle box and run a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Compare the performance of the Vabicaserin-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Logical Relationship in Conditioned Avoidance Response
Caption: Decision tree for an animal's response in a CAR trial.
References
- 1. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays Using Vabicaserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin (B107045) Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a variety of disorders.[3] Vabicaserin has been investigated for its potential therapeutic effects in conditions such as schizophrenia.[4][5] Understanding the functional activity of Vabicaserin in a cellular context is crucial for elucidating its mechanism of action and for the discovery of novel drug candidates.
These application notes provide detailed protocols for common cell-based functional assays to characterize the activity of Vabicaserin Hydrochloride at the 5-HT2C receptor. The primary assays described are the Calcium Mobilization Assay and the Inositol (B14025) Monophosphate (IP1) Accumulation Assay, both of which are robust methods for quantifying the activation of Gq-coupled receptors like the 5-HT2C receptor.
Mechanism of Action and Signaling Pathway
The 5-HT2C receptor predominantly couples to the Gq/11 family of G-proteins. Upon agonist binding, such as Vabicaserin, the receptor undergoes a conformational change that activates the Gq protein. This activation initiates a downstream signaling cascade by stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a hallmark of 5-HT2C receptor activation and can be readily measured using calcium-sensitive fluorescent dyes.
Data Presentation
The following tables summarize the in vitro pharmacological data for Vabicaserin at serotonin receptors. This data is essential for understanding its potency and selectivity.
Table 1: Vabicaserin Binding Affinity (Ki) at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| 5-HT2C | [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine | CHO | 3 | [1] |
| 5-HT2B | [³H]5-HT | CHO | 14 | [1][2] |
| 5-HT2A | - | - | >150 | [1] |
Table 2: Vabicaserin Functional Potency (EC50) and Efficacy (Emax) in Calcium Mobilization Assays
| Receptor Subtype | Cell Line | EC50 (nM) | Emax (%) | Reference |
| 5-HT2C | Transfected Cells | 8 | 100 (Full Agonist) | [2] |
Experimental Protocols
Application Note 1: Calcium Mobilization Assay
Principle: This assay quantifies the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by Vabicaserin. Cells stably or transiently expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. The binding of Vabicaserin to the receptor triggers the Gq signaling cascade, leading to the release of calcium from the endoplasmic reticulum. The resulting increase in intracellular calcium is detected as a change in fluorescence intensity, which is proportional to the degree of receptor activation.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
This compound: Prepare a stock solution in sterile water or DMSO and make serial dilutions in assay buffer.
-
Calcium-sensitive dye: Fluo-8 AM or Calcium-6 dye kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye.
Protocol:
-
Cell Culture and Seeding:
-
Culture the 5-HT2C expressing cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into the assay plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The next day, remove the culture medium from the wells.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer.
-
Add the dye solution to each well and incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Place the assay plate in the fluorescence plate reader and set the instrument to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Add the Vabicaserin dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response observed with a saturating concentration of a reference agonist (e.g., serotonin) or Vabicaserin itself.
-
Plot the normalized response against the logarithm of the Vabicaserin concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Application Note 2: IP1 Accumulation Assay
Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The IP3 produced upon 5-HT2C receptor activation is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation in the cell. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF). This assay provides a more stable and cumulative measure of receptor activation compared to the transient calcium signal.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Culture Medium: As described for the calcium mobilization assay.
-
Assay Plate: White, solid-bottom 96-well or 384-well microplates.
-
This compound: Prepare a stock solution and serial dilutions in stimulation buffer.
-
IP1 Assay Kit: Commercially available HTRF-based IP-One assay kit.
-
Stimulation Buffer: Provided in the assay kit, typically containing LiCl.
-
HTRF-compatible Plate Reader: Capable of time-resolved fluorescence measurements at two wavelengths.
Protocol:
-
Cell Culture and Seeding:
-
Follow the same procedure as for the calcium mobilization assay to culture and seed the cells into the white assay plate.
-
-
Compound Stimulation:
-
On the day of the assay, remove the culture medium.
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the IP1 assay kit.
-
Add the Vabicaserin dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) to the wells, which also induces cell lysis.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.
-
Plot the IP1 concentration against the logarithm of the Vabicaserin concentration and fit the data to determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell culture assays to study 5-HT2C receptor function. The calcium mobilization and IP1 accumulation assays are robust and reliable methods for determining the potency and efficacy of Vabicaserin as a 5-HT2C receptor agonist. Careful adherence to these protocols will enable the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Vabicaserin Hydrochloride in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist, in preclinical rodent models relevant to the study of psychosis and schizophrenia. This document includes a summary of its neurochemical effects, detailed protocols for key behavioral assays, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1] The 5-HT2C receptor is a key target in the development of novel antipsychotics due to its role in modulating dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.[1][2] Preclinical evidence suggests that 5-HT2C agonists possess antipsychotic-like properties.[2][3] Vabicaserin has been shown to decrease dopamine (B1211576) levels in the nucleus accumbens of rodents without affecting striatal dopamine, a profile consistent with potential efficacy against psychotic symptoms.[1][3]
Mechanism of Action
Vabicaserin exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors. Activation of these receptors in key brain regions, such as the ventral tegmental area (VTA) and the prefrontal cortex, leads to a reduction in the firing of mesolimbic dopamine neurons and modulates glutamate (B1630785) release.[1] This mechanism is distinct from most traditional antipsychotics that directly antagonize dopamine D2 receptors.[1]
Quantitative Data Summary
The following tables summarize the key preclinical neurochemical data for this compound from rodent studies.
| Table 1: Effect of Vabicaserin on Dopamine Neurotransmission in Rats | |||
| Parameter | Dosage | Route of Administration | Observed Effect |
| Striatal Dopamine (DA) Levels | 17 mg/kg | Intraperitoneal (i.p.) | 39% decrease[1] |
| Ventral Tegmental Area (VTA) Dopamine Firing | 3 mg/kg | Intraperitoneal (i.p.) | 40% decrease[1] |
| 10 mg/kg | Intraperitoneal (i.p.) | 50% decrease[1] | |
| 17 mg/kg | Intraperitoneal (i.p.) | 65% decrease[1] | |
| Dopamine Synthesis (DOPA) | 3 mg/kg | Subcutaneous (s.c.) | 27% reduction[1] |
| 10 mg/kg | Subcutaneous (s.c.) | 44% reduction[1] | |
| 3.2 mg/kg | Not Specified | 39% reduction in DOPA synthesis[1] | |
| Ventral Striatal Raclopride Binding | 10 mg/kg | Subcutaneous (s.c.) | 30% increase[1] |
| 17 mg/kg | Subcutaneous (s.c.) | 40% increase[1] | |
| Dorsal Striatal Raclopride Binding | 17 mg/kg | Subcutaneous (s.c.) | 17% increase[1] |
| Table 2: Behavioral Effects of 5-HT2C Agonists in Rodent Models of Psychosis | ||||
| Behavioral Model | Compound Class | Species | Effect | Citation |
| Animal Models of Psychosis | 5-HT2C Agonists | Rodents | Preclinical efficacy observed | [2] |
| Sensorimotor Gating (Prepulse Inhibition) | Vabicaserin | Not Specified | Effects on sensorimotor gating noted | [4] |
Note: Specific dose-response data for Vabicaserin in behavioral models of psychosis were not detailed in the reviewed literature. The table reflects general findings for the compound class and mentions of Vabicaserin's testing in relevant behavioral paradigms.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic potential of compounds like Vabicaserin in rodent models.
Prepulse Inhibition (PPI) of Acoustic Startle
This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
Startle response measurement system with a sound-attenuating chamber.
-
Rodents (rats or mice).
-
This compound.
-
Vehicle solution (e.g., saline, distilled water).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to testing.
-
Habituation: On the day of testing, habituate the animals to the testing room for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test session.
-
Startle Session:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval.
-
Trial Types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 74, 82, or 90 dB for 20 ms) is presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a common screening method for antipsychotic potential.
Materials:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Rodents (rats or mice).
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle solutions.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week.
-
Habituation: On the testing day, place the animals in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound or its vehicle at a specified time before the amphetamine challenge.
-
Following the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately after the amphetamine injection, place the animals back into the arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor data, which may include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic behaviors. Compare the activity levels between treatment groups.
Conclusion
This compound, as a selective 5-HT2C agonist, demonstrates a neurochemical profile in rodents that is consistent with potential antipsychotic efficacy. Its mechanism of action, primarily through the modulation of mesolimbic dopamine and cortical glutamate, offers a novel approach compared to traditional antipsychotics. The provided protocols for prepulse inhibition and amphetamine-induced hyperlocomotion serve as a guide for researchers to further investigate the behavioral effects of Vabicaserin and other 5-HT2C agonists in rodent models of psychosis. Further studies are warranted to establish a more detailed dose-response relationship for Vabicaserin in these behavioral paradigms.
References
Vabicaserin Hydrochloride for In Vivo Brain Microdialysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin hydrochloride is a potent and selective full agonist for the serotonin (B10506) 2C (5-HT2C) receptor, with a Ki value of 3 nM[1][]. It also acts as a 5-HT2B receptor antagonist and has very weak affinity for the 5-HT2A receptor[3]. This pharmacological profile makes Vabicaserin a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. By activating 5-HT2C receptors, Vabicaserin has been shown to modulate the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine[3]. Specifically, it inhibits dopamine release in the mesolimbic pathway, a mechanism thought to underlie its potential antipsychotic effects[3][4].
In vivo brain microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, behaving animals[5][6][7]. This methodology allows for the direct measurement of neurotransmitter concentrations and their metabolites, providing real-time insights into the neurochemical effects of pharmacological agents like Vabicaserin. These application notes provide detailed protocols for utilizing this compound in in vivo brain microdialysis studies to investigate its effects on neurotransmitter dynamics.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective 5-HT2C Receptor Full Agonist | [3] |
| Ki for human 5-HT2C Receptor | 3 nM | [1][] |
| EC50 for 5-HT2C Receptor | 8 nM | [][8] |
| 5-HT2B Receptor Affinity (Ki) | 14 nM (Antagonist) | [8] |
| 5-HT2A Receptor Affinity (IC50) | 1,650 nM (Very weak antagonist) | [3] |
| Aqueous Solubility | High (>386 mg/mL for a related compound) | [4] |
Preclinical In Vivo Effects of Vabicaserin on Dopamine Systems
| Parameter | Dosage (i.p. in rodents) | Effect | Reference |
| Dopamine VTA Firing | 3 mg/kg | ↓ 40% | [4] |
| 10 mg/kg | ↓ 50% | [4] | |
| 17 mg/kg | ↓ 65% | [4] | |
| Dopamine Synthesis | 3 mg/kg s.c. | ↓ 27% | [4] |
| 10 mg/kg s.c. | ↓ 44% | [4] | |
| Striatal DA Levels | 17 mg/kg i.p. | ↓ 39% | [4] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rats
This protocol details the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region of a rat.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Analgesic and antiseptic solutions
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Craniotomy: Based on the target brain region (see table below for coordinates), drill a small burr hole through the skull.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using bone screws and dental cement.
-
Closure and Recovery: Suture the scalp incision and administer a post-operative analgesic. Allow the animal to recover for at least one week before the microdialysis experiment.
Stereotaxic Coordinates (from Bregma):
| Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Reference |
| Nucleus Accumbens Shell | +1.7 mm | ±0.8 mm | -7.8 mm | [9] |
| Medial Prefrontal Cortex | +3.2 mm | ±0.6 mm | -5.0 mm | [8][9] |
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the steps for conducting the microdialysis experiment to measure neurotransmitter levels following Vabicaserin administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Syringe pump
-
Perfusion fluid (artificial Cerebrospinal Fluid - aCSF)
-
This compound
-
Fraction collector or vials for sample collection
-
Analytical system (HPLC with electrochemical detection)
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 2 hours to achieve a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to ensure stability (less than 10% variation).
-
Vabicaserin Administration:
-
Systemic Administration: Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired dose (e.g., 1-10 mg/kg), dissolved in a suitable vehicle like sterile saline.
-
Local Administration (Reverse Dialysis): Dissolve this compound in the aCSF perfusion fluid at a known concentration and switch the perfusion syringe to the drug-containing one.
-
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period post-administration (e.g., 3 hours).
-
Sample Storage: Store collected dialysate samples at -80°C until analysis.
-
Analysis: Quantify the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC with electrochemical detection.
aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl2 | 1.2 |
| MgCl2 | 0.85 |
Protocol 3: HPLC-ECD Analysis of Dialysate Samples
This protocol outlines a general method for the quantification of monoamines in microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, and an ion-pairing agent like sodium octyl sulfate)
-
Standard solutions of dopamine, serotonin, and their metabolites
-
Collected dialysate samples
Procedure:
-
System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Inject known concentrations of the standard solutions to generate a standard curve for each analyte.
-
Sample Injection: Inject the collected dialysate samples into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and determine the concentration of each analyte in the samples by comparing the peak areas to the standard curve. Express the results as a percentage change from the baseline levels.
Visualizations
Caption: Vabicaserin's signaling cascade via the 5-HT2C receptor.
Caption: Workflow for in vivo microdialysis with Vabicaserin.
References
- 1. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Experimental Design for Vabicaserin Hydrochloride Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin Hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its therapeutic potential in managing neuropsychiatric disorders, particularly schizophrenia.[1][2][3] Its mechanism of action involves the modulation of dopaminergic and glutamatergic neurotransmission, which are key pathways implicated in the pathophysiology of these conditions.[2] These application notes provide a comprehensive guide for designing and executing preclinical and clinical efficacy studies for this compound, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action: Vabicaserin acts as a full agonist at the 5-HT2C receptor.[4] Activation of these receptors is believed to inhibit dopamine (B1211576) release in the mesolimbic pathway, which may alleviate the positive symptoms of schizophrenia.[2] Furthermore, it has been suggested that Vabicaserin increases acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, potentially addressing the cognitive deficits associated with the disorder.[2] The primary signaling cascade initiated by 5-HT2C receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][6]
Preclinical Efficacy Evaluation
A thorough preclinical evaluation of this compound is crucial to establish its pharmacological profile and therapeutic potential before advancing to clinical trials. This involves a combination of in vitro and in vivo studies to assess receptor binding, functional activity, and behavioral effects in relevant animal models.
In Vitro Studies: Receptor Binding and Functional Assays
Objective: To characterize the binding affinity and functional potency of this compound at the 5-HT2C receptor and assess its selectivity over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, to minimize the risk of side effects such as hallucinations or cardiovascular issues.[3][7]
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human 5-HT2C | 3 nM | Radioligand Binding Assay | [4] |
| Human 5-HT2B | 14 nM | Radioligand Binding Assay | [4] | |
| Human 5-HT2A | >150 nM (>50-fold selective) | Radioligand Binding Assay | [4] | |
| Functional Potency (EC50) | Human 5-HT2C | 8 nM | Calcium Mobilization Assay | [4] |
| Intrinsic Activity (Emax) | Human 5-HT2C | 100% (Full Agonist) | Calcium Mobilization Assay | [4] |
Protocol 1: Radioligand Binding Assay
Purpose: To determine the binding affinity (Ki) of this compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligand (e.g., [125I]-(2,5-dimethoxy)phenylisopropylamine for 5-HT2C/2A, [3H]5-HT for 5-HT2B).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Scintillation vials and cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of Vabicaserin that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Purpose: To measure the functional potency (EC50) and intrinsic activity (Emax) of this compound at the 5-HT2C receptor.[5]
Materials:
-
A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known 5-HT2C receptor agonist as a positive control (e.g., serotonin).
-
A fluorescence plate reader with an injection port.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control.
-
Use the fluorescence plate reader to measure the baseline fluorescence.
-
Inject the this compound or positive control into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve using non-linear regression.
Figure 1: Vabicaserin-mediated 5-HT2C receptor signaling pathway.
In Vivo Studies: Animal Models of Schizophrenia
Objective: To evaluate the efficacy of this compound in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.
Table 2: Preclinical In Vivo Models for Vabicaserin Efficacy
| Model | Induced by | Symptoms Modeled | Key Readouts | Reference |
| Amphetamine-Induced Hyperlocomotion | Amphetamine | Positive Symptoms (Psychosis) | Locomotor activity, Stereotyped behaviors | [8][9] |
| Phencyclidine (PCP)-Induced Cognitive Deficits | Phencyclidine (PCP) | Cognitive Deficits | Novel Object Recognition, Morris Water Maze, Attentional Set-Shifting | [8][9][10] |
| Social Interaction Test | Social Isolation | Negative Symptoms (Social Withdrawal) | Time spent in social interaction | [11] |
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents
Purpose: To assess the potential of this compound to attenuate the hyperdopaminergic state associated with psychosis.[9]
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound.
-
Amphetamine sulfate.
-
Vehicle (e.g., saline).
-
Open-field arenas equipped with automated activity monitoring systems.
Procedure:
-
Acclimate the animals to the testing room and open-field arenas.
-
Divide the animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + Amphetamine, Vabicaserin + Amphetamine).
-
Administer this compound or its vehicle at a predetermined time before the amphetamine challenge.
-
Administer amphetamine or its vehicle.
-
Place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).
-
Analyze the data to determine if Vabicaserin pre-treatment significantly reduces amphetamine-induced hyperlocomotion.
Protocol 4: PCP-Induced Deficits in the Novel Object Recognition (NOR) Test
Purpose: To evaluate the ability of this compound to ameliorate cognitive deficits, particularly in recognition memory, which are a core feature of schizophrenia.[8][10]
Animals: Male Wistar rats or Swiss Webster mice.
Materials:
-
This compound.
-
Phencyclidine (PCP).
-
Vehicle (e.g., saline).
-
A square open-field arena.
-
Two sets of identical objects (familiar objects) and one novel object.
Procedure:
-
Habituation: Allow the animals to explore the empty arena for a few days.
-
Drug Administration: Administer PCP or vehicle for a set number of days (e.g., 7 days) to induce cognitive deficits. Follow this with a washout period. Then, administer this compound or vehicle prior to testing.
-
Familiarization Phase (T1): Place two identical familiar objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the animal to explore again for a set time.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vabicaserin - Wikipedia [en.wikipedia.org]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo model of cognitive disorders in schizophrenia - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Vabicaserin Hydrochloride in Rodent Brain Tissue by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Vabicaserin Hydrochloride, a selective 5-HT2C receptor agonist, in rodent brain tissue. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for detecting small molecule drugs in complex biological matrices.[1][2] The methodology covers tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters for accurate quantification. This method is suitable for researchers in drug discovery and development, particularly for pharmacokinetic and drug distribution studies.[2][3]
Introduction
Vabicaserin is a selective serotonin (B10506) 5-HT2C receptor agonist.[4] Understanding its concentration in the central nervous system is crucial for evaluating its therapeutic potential and mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative bioanalysis of drugs in tissues due to its superior sensitivity, selectivity, and reproducibility.[1][5] This document provides a comprehensive protocol for the extraction and quantification of this compound from brain tissue, a common requirement for preclinical studies.[1]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS), e.g., a stable isotope-labeled Vabicaserin or a structurally similar compound like Bexicaserin-¹³CD₂.[6]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18 MΩ·cm
-
Blank rodent brain tissue (for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm)[7]
-
Tissue Homogenizer (e.g., bead beater, ultrasonic disruptor)[7][8]
-
Centrifuge
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.
-
Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) Methanol:Water to create working solutions for spiking.
-
Calibration Standards (CS) and Quality Controls (QC): Homogenize blank brain tissue (1 part tissue to 3 parts water). Spike the blank brain homogenate with the appropriate working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).[9]
Sample Preparation Protocol
The following protocol outlines the steps for extracting Vabicaserin from brain tissue samples.
-
Weighing: Accurately weigh approximately 100 mg of brain tissue into a 2 mL homogenization tube.
-
Homogenization: Add 300 µL of deionized water. Homogenize the tissue until a uniform suspension is achieved.[7][10]
-
Protein Precipitation: To a 100 µL aliquot of the tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
-
Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Poroshell EC-C18, 3.0x100mm, 2.7µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v)[7] |
| Flow Rate | 0.45 mL/min[7] |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B over 0.5 min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vabicaserin MRM | Hypothetical Q1: m/z 273.1 → Q3: m/z 159.1 |
| Internal Std. MRM | To be determined based on IS used |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
(Note: MRM transitions for Vabicaserin are hypothetical and must be optimized empirically.)
Data and Results
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[11]
Table 1: Illustrative Method Validation Summary
| Parameter | Acceptance Criteria | Result (Example) |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85-115% (80-120% LLOQ) | Within 92.5% - 108.3% |
| Precision (%RSD at LLOQ, LQC, MQC, HQC) | ≤ 15% (≤ 20% LLOQ) | < 9.5% |
| Extraction Recovery | Consistent & Precise | > 85% |
| Matrix Effect | CV ≤ 15% | Normalized factor between 0.91 and 1.07 |
Table 2: Illustrative Quantification of Vabicaserin in Rat Brain Regions
| Brain Region | Time Point (Post-Dose) | Mean Concentration (ng/g) ± SD (n=3) |
| Cortex | 1 hour | 256.4 ± 28.1 |
| 4 hours | 112.7 ± 15.5 | |
| Striatum | 1 hour | 315.8 ± 35.2 |
| 4 hours | 145.3 ± 19.8 | |
| Cerebellum | 1 hour | 189.2 ± 21.9 |
| 4 hours | 85.6 ± 11.4 |
(Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results.)
Visualizations
Experimental Workflow
Caption: Workflow for Vabicaserin quantification in tissue.
Vabicaserin Mechanism of Action: 5-HT2C Signaling
Vabicaserin acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/11 protein.[12][13] Activation of this pathway leads to a cascade of intracellular events.
Caption: Simplified 5-HT2C receptor signaling pathway.[12]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound in rodent brain tissue. The simple protein precipitation extraction procedure offers high recovery and throughput. This application note serves as a foundational guide for researchers needing to perform pharmacokinetic and biodistribution studies of Vabicaserin or other small molecules in complex tissue matrices.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. A Highly Sensitive Triple Quad LC-MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: PET Imaging with [11C]Vabicaserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vabicaserin is a potent and selective full agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the pathophysiology of several central nervous system disorders, including schizophrenia, obesity, and depression. The development of a positron emission tomography (PET) radiotracer for the 5-HT2C receptor is of significant interest for in vivo quantification of receptor density and for assessing the receptor occupancy of new therapeutic agents. This document provides an overview of the application and protocols for PET imaging with [11C]Vabicaserin.
Important Note: Preclinical studies have demonstrated that while [11C]Vabicaserin exhibits high brain penetration, it is characterized by high nonspecific binding. This significantly limits its utility as a PET radiotracer for the quantitative imaging of 5-HT2C receptor-specific binding in the brain. The information provided herein is for scientific and research purposes to understand the development and evaluation of this particular radiotracer.
Pharmacological Profile of Vabicaserin
Vabicaserin displays high affinity and selectivity for the 5-HT2C receptor. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 3 nM | 5-HT2C | Human | |
| EC50 | 8 nM | 5-HT2C | Not Specified | |
| Receptor Activity | Full Agonist | 5-HT2C | Not Specified | |
| 5-HT2B Affinity (IC50) | 29 nM | 5-HT2B | Human | |
| 5-HT2A Affinity (IC50) | 1650 nM | 5-HT2A | Human |
[11C]Vabicaserin PET Imaging: A Critical Evaluation
The primary application of a PET radiotracer in drug development is to non-invasively quantify the density of a target receptor in the brain and to measure the degree to which a drug candidate engages with that target (receptor occupancy). A successful PET radiotracer should exhibit high specific binding to its target with low nonspecific binding.
Preclinical evaluation of [11C]Vabicaserin in both rats and non-human primates (baboon) revealed that while the tracer readily crosses the blood-brain barrier and enters the brain, the binding is predominantly nonspecific. In blocking studies, pre-administration of a high dose of unlabeled Vabicaserin did not significantly reduce the uptake of [11C]Vabicaserin in the brain. This indicates that the observed PET signal is not selectively localized to 5-HT2C receptors and therefore cannot be used to reliably quantify receptor density or occupancy.
Experimental Protocols
Despite its limitations for quantitative imaging, the methodologies developed for the synthesis and initial imaging of [11C]Vabicaserin are valuable for the field.
Radiosynthesis of [11C]Vabicaserin
The radiosynthesis of [11C]Vabicaserin is achieved via a Pictet-Spengler cyclization using [11C]formaldehyde.
Precursor: (S)-2-(2,3-dihydro-1H-inden-2-yl)-N-(2-(1H-indol-3-yl)ethyl)ethanamine
Radiolabeling Agent: [11C]Formaldehyde (generated in situ from [11C]methyl iodide)
General Procedure:
-
[11C]Methyl Iodide Production: [11C]Methane is produced via the cyclotron and converted to [11C]methyl iodide.
-
[11C]Formaldehyde Generation: [11C]Methyl iodide is trapped in a solution of trimethylamine (B31210) N-oxide (TMAO) in N,N-diethylformamide (DEF) at -10°C. The mixture is then heated to 80°C for 3 minutes to generate [11C]formaldehyde.
-
Pictet-Spengler Reaction: The precursor is dissolved in a mixture of DEF, water, and trifluoroacetic acid (TFA). This solution is added to the reactor containing [11C]formaldehyde.
-
Purification: The reaction
Troubleshooting & Optimization
Vabicaserin Hydrochloride Stability and Storage: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Vabicaserin Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months to years) requires -20°C.[1] When in solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[2] All forms should be stored in a dry, dark environment, away from moisture and direct sunlight.[1][2]
Q2: How should this compound be shipped?
A2: this compound is generally stable enough for shipping at ambient temperatures for short durations (up to a few weeks).[1][2] For longer shipping times or to minimize any potential degradation, shipping with an ice pack is also a common practice.
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents.[2] Contact with these substances can lead to chemical degradation.
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended long-term conditions at -20°C, this compound is expected to be stable for at least two years.
Q5: Are there any specific handling precautions for this compound?
A5: Yes, standard laboratory precautions should be taken. Avoid inhalation of dust and contact with eyes and skin.[2] Use in a well-ventilated area is recommended.[2]
Stability Data Summary
The following tables summarize the recommended storage conditions for maintaining the stability of this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (days to weeks) | 0 - 4°C | Dry | Dark |
| Long-term (months to years) | -20°C | Dry | Dark |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Storage Duration | Temperature |
| Appropriate Solvents | 1 month | -20°C |
| Appropriate Solvents | 6 months | -80°C |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check Solution Age: If using a stock solution, ensure it is within the recommended storage period (1 month at -20°C or 6 months at -80°C).[2]
-
Assess Purity: If degradation is suspected, it is advisable to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for critical experiments.
-
Issue 2: Difficulty dissolving this compound.
-
Potential Cause: Use of an inappropriate solvent or insufficient mixing.
-
Troubleshooting Steps:
-
Consult Solubility Data: this compound is soluble in DMSO (75 mg/mL with ultrasonication) and water (4 mg/mL with ultrasonication). Ensure you are using a suitable solvent.
-
Aid Dissolution: Use of techniques such as vortexing or ultrasonication can aid in the dissolution process.
-
pH Adjustment: For aqueous solutions, adjusting the pH may influence solubility. However, be mindful of the compound's incompatibility with strong acids and bases.[2]
-
Experimental Protocols
The following are generalized protocols for stability testing based on ICH guidelines. These should be adapted and validated for specific experimental needs with this compound.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples against a control sample (stored under recommended conditions) using a stability-indicating HPLC method.
-
Data Evaluation: Identify and quantify any degradation products formed under each stress condition.
Protocol 2: Long-Term Stability Study
This protocol is for determining the shelf-life of this compound under recommended storage conditions.
-
Sample Preparation: Aliquot this compound into multiple sealed, opaque containers to prevent contamination and light exposure.
-
Storage: Place the samples in a stability chamber set to the recommended long-term storage condition (-20°C).
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the sample for purity, appearance, and any other relevant physical or chemical properties using validated analytical methods.
-
Data Analysis: Plot the purity or concentration over time to determine the degradation rate and establish a re-test period or shelf life.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a long-term stability study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Vabicaserin Hydrochloride in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vabicaserin (B107045) Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Vabicaserin Hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1][2] Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4] This activation triggers downstream intracellular signaling pathways.
Q2: What are the primary signaling pathways activated by this compound through the 5-HT2C receptor?
A2: The 5-HT2C receptor, upon activation by an agonist like Vabicaserin, primarily couples to Gq/11 proteins.[5][6] This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin recruitment, leading to the activation of other downstream effectors like extracellular signal-regulated kinases (ERK) 1/2.[4][5][7]
Q3: What are the key in vitro pharmacological parameters of this compound?
A3: this compound exhibits high affinity and potency for the human 5-HT2C receptor. Key parameters are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| Ki (Binding Affinity) | 3 nM | CHO | [1][2] |
| EC50 (Functional Potency) | 8 nM | CHO | [1] |
| Intrinsic Activity | 100% (Full Agonist) | CHO | [1] |
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final working concentration in your assay medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: No or low signal in my functional assay (e.g., calcium flux, IP-one accumulation).
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Vabicaserin Concentration | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 100 pM to 10 µM) to identify the EC50 in your specific cell system. |
| Cell Health Issues | Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density. High passage numbers can affect receptor expression and signaling. |
| Incorrect Assay Conditions | Verify the assay buffer composition, incubation times, and temperature. For calcium flux assays, ensure the calcium-sensitive dye is loaded correctly. |
| Low Receptor Expression | Confirm the expression of functional 5-HT2C receptors in your cell line using a positive control agonist (e.g., serotonin) or through techniques like qPCR or western blotting. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Problem 2: High background signal or assay variability.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure uniform cell seeding across the microplate. Edge effects can be minimized by not using the outer wells or by filling them with sterile medium. |
| Compound Precipitation | This compound is generally soluble, but at very high concentrations in certain media, precipitation can occur. Visually inspect your dilutions and centrifuge if necessary. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell signaling and assay performance. |
| Inconsistent Liquid Handling | Use calibrated pipettes and ensure proper mixing of reagents to minimize well-to-well variability. |
Problem 3: Unexpected or off-target effects at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity | High concentrations of any compound can be cytotoxic. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your cell line. |
| Receptor Desensitization | Prolonged exposure or very high concentrations of an agonist can lead to receptor desensitization or downregulation. Optimize incubation times to capture the peak response. |
| Activation of Other Receptors | While Vabicaserin is selective for the 5-HT2C receptor, at very high concentrations, it may interact with other receptors. If you suspect off-target effects, use a selective 5-HT2C antagonist to confirm that the observed response is mediated by the 5-HT2C receptor.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test for cytotoxicity would be from 10 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the concentration-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Calcium Flux Assay
This protocol measures the increase in intracellular calcium upon 5-HT2C receptor activation.
-
Cell Seeding: Seed cells expressing the 5-HT2C receptor into a black, clear-bottom 96-well plate at an optimal density (e.g., 25,000-50,000 cells/well) and allow them to attach overnight.[8]
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 100 pM to 10 µM) and a positive control (e.g., serotonin) in an appropriate assay buffer.
-
Assay Measurement: Use a fluorescence plate reader equipped with an injector (e.g., FLIPR) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (peak - baseline) is proportional to the increase in intracellular calcium. Plot the concentration-response curve to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2C receptor.
-
Cell Seeding: Use a cell line engineered to express the 5-HT2C receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay). Seed the cells in a 384-well plate and incubate overnight.[9]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Equilibrate the plate to room temperature and add the detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Readout: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: Canonical Gq/11 signaling pathway activated by Vabicaserin.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Vabicaserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Vabicaserin Hydrochloride. The following information is designed to offer practical solutions and detailed protocols to help researchers achieve successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the known solubility characteristics of this compound?
A1: this compound is the salt of a basic compound and its solubility is highly pH-dependent. While it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is predicted to be low at neutral pH (approximately 0.252 mg/mL). However, as a hydrochloride salt, its aqueous solubility is expected to increase significantly in acidic conditions. For a structurally similar compound, Bexicaserin HCl, the aqueous solubility is greater than 386 mg/mL at a self-pH of 2.5, indicating that maintaining a low pH is critical for dissolving this compound in aqueous media.
Q2: I am having trouble dissolving this compound in water or neutral buffer for my in vitro assay. What should I do?
A2: Direct dissolution in neutral aqueous media is often challenging. Here is a troubleshooting workflow to address this:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended first step is to prepare a high-concentration stock solution in an anhydrous organic solvent. DMSO is a common choice for its high solubilizing capacity.[1]
-
Step-wise Dilution: When diluting the DMSO stock into your aqueous buffer, "crashing out" or precipitation can occur due to the solvent shift. To minimize this, add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous medium drop-wise while vortexing.[2] This rapid mixing helps to prevent localized high concentrations that lead to precipitation.
-
pH Adjustment: Since this compound is a basic salt, lowering the pH of your aqueous buffer will increase its solubility. Aim for a pH well below the pKa of the parent molecule's basic center. A starting point would be a pH between 3 and 5.
-
Use of Co-solvents: If your experimental system allows, including a small percentage of a water-miscible organic co-solvent (like ethanol (B145695) or polyethylene (B3416737) glycol) in your final aqueous medium can help maintain solubility.
Q3: My compound precipitates over time in my final assay medium. What are the likely causes and solutions?
A3: Precipitation over time suggests that the initial solution was supersaturated and not thermodynamically stable.
-
Cause: The kinetic solubility (achieved by diluting a concentrated stock) is higher than the equilibrium solubility.
-
Solution:
-
Reduce Final Concentration: The simplest approach is to work at a lower final concentration of this compound.
-
Solubility Enhancers: For maintaining higher concentrations, consider incorporating solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into your aqueous medium. These agents form inclusion complexes or micelles, respectively, which can stabilize the compound in solution.
-
Q4: What are the advanced formulation strategies to improve the solubility of this compound for in vivo studies?
A4: For in vivo applications where higher concentrations and stability are crucial, more advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing Vabicaserin in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[3][4][5] This is because the amorphous form has a higher free energy than the crystalline state.[5]
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of Vabicaserin by encapsulating the hydrophobic parts of the molecule within the cyclodextrin cavity.[6]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. In these systems, the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁ClN₂ | [7] |
| Molecular Weight | 264.79 g/mol | [7] |
| Predicted Water Solubility | 0.252 mg/mL | [8] |
| Known Solvents | Soluble in DMSO | [1][7] |
| pKa (Strongest Basic) | 8.9 (Predicted) | [8] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Increases ionization of the basic molecule, leading to higher aqueous solubility. | Simple, effective for ionizable compounds. | pH must be compatible with the experimental system (e.g., cell viability). |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds. | Easy to implement for stock solution preparation and dilution. | The concentration of the co-solvent must be non-toxic to cells and not interfere with the assay. |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic drug is encapsulated in the cyclodextrin cavity. | Can significantly increase solubility and stability. | Stoichiometry of the complex needs to be determined; potential for drug to be too strongly bound. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher solubility. | Can lead to substantial increases in apparent solubility and dissolution rate. | Requires specialized preparation techniques; physical stability of the amorphous state needs to be assessed. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If necessary, use a sonicator or gently warm the solution in a 37°C water bath to aid dissolution.[2]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the buffer and drug.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility against the final pH of each buffer solution to generate the pH-solubility profile.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lab Scale)
-
Determine Stoichiometry: First, determine the molar ratio of this compound to the selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) that yields the highest solubility enhancement through phase solubility studies.
-
Kneading Method:
-
Accurately weigh the this compound and cyclodextrin in the determined molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.[6]
-
-
Co-precipitation Method:
-
Dissolve the cyclodextrin in water.
-
Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol).
-
Add the drug solution drop-wise to the cyclodextrin solution with constant stirring.
-
Continue stirring for several hours.
-
Cool the solution to induce precipitation of the complex.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry.[6][9]
-
Mandatory Visualizations
References
- 1. bithub.co.in [bithub.co.in]
- 2. benchchem.com [benchchem.com]
- 3. A Robust And Scalable Strategy To Develop Amorphous Solid Dispersion Formulation For A Poorly Soluble Drug Substance [pharmaceuticalonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. medkoo.com [medkoo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
Interpreting unexpected results with Vabicaserin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vabicaserin (B107045) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Vabicaserin Hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist.[1] Its primary mechanism of action is the activation of 5-HT2C receptors, which are G-protein coupled receptors. This activation primarily involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[2][3] Vabicaserin also exhibits antagonist activity at the 5-HT2B receptor.[1]
Q2: What are the main research applications for this compound?
Vabicaserin has been investigated for its potential as an antipsychotic agent for the treatment of schizophrenia and as an anorectic for weight management.[4] In a research setting, it is a valuable tool for studying the role of the 5-HT2C receptor in various physiological and pathological processes, including neurotransmission, appetite regulation, and mood.
Q3: What are the known off-target effects of Vabicaserin?
Vabicaserin is considered a selective 5-HT2C receptor agonist. However, it does exhibit some affinity for other serotonin receptors, notably the 5-HT2B and 5-HT2A receptors. It acts as an antagonist at the 5-HT2B receptor and a very weak antagonist at the 5-HT2A receptor.[1] Depending on the expression levels of the 5-HT2B receptor in a given cell system, Vabicaserin can act as a partial agonist.[4] Researchers should be aware of these off-target activities as they could potentially influence experimental outcomes.
Troubleshooting Guide for Unexpected Results
Issue 1: Non-Monotonic (Inverted U-Shaped) Dose-Response Curve Observed
Unexpected Result: You observe that the biological effect of Vabicaserin increases with concentration up to a certain point, and then decreases at higher concentrations, resulting in a bell-shaped or inverted U-shaped dose-response curve. This phenomenon was observed in a clinical trial for schizophrenia, where a 200 mg/day dose was more effective than a 400 mg/day dose.
Potential Causes and Troubleshooting Steps:
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization (uncoupling from G-proteins) or downregulation (internalization of the receptor).
-
Troubleshooting:
-
Reduce the incubation time of Vabicaserin with your cells or tissue.
-
Perform a time-course experiment to identify the optimal incubation period before desensitization occurs.
-
Consider using a lower concentration range in your experiments.
-
-
-
Activation of Counter-Regulatory Pathways: At higher concentrations, Vabicaserin might activate secondary signaling pathways or feedback loops that oppose the primary effect.
-
Troubleshooting:
-
Investigate downstream signaling events beyond calcium mobilization, such as ERK phosphorylation, to see if different pathways are activated at different concentrations.
-
Use specific inhibitors for other signaling pathways that might be involved to dissect the mechanism.
-
-
-
Off-Target Effects: Although selective, at high concentrations, Vabicaserin's weak antagonist activity at 5-HT2A receptors or its complex interactions with 5-HT2B receptors could contribute to a complex dose-response relationship.[1]
-
Troubleshooting:
-
Use cell lines that do not express 5-HT2A or 5-HT2B receptors to confirm the effect is mediated by 5-HT2C.
-
Co-administer highly selective antagonists for 5-HT2A and 5-HT2B receptors to block potential off-target effects.
-
-
Issue 2: Lower than Expected Potency or Efficacy in Functional Assays
Unexpected Result: The EC50 value for Vabicaserin in your calcium mobilization assay is significantly higher than the reported values (around 8 nM), or the maximum effect (Emax) is lower than expected for a full agonist.[1]
Potential Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Troubleshooting:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells can show reduced responsiveness.
-
Serum Presence: Serum components can sometimes interfere with GPCR signaling. Try performing the assay in a serum-free medium.
-
Reagent Quality: Verify the quality and concentration of your reagents, including the calcium-sensitive dye and Vabicaserin stock solution.
-
-
-
Low Receptor Expression: The cell line you are using may have low expression levels of the 5-HT2C receptor.
-
Troubleshooting:
-
Confirm receptor expression using a validated method like radioligand binding or western blot.
-
Consider using a cell line with higher or inducible expression of the 5-HT2C receptor.
-
-
-
Vabicaserin Degradation: Vabicaserin may be unstable under your experimental conditions.
-
Troubleshooting:
-
Prepare fresh stock solutions of Vabicaserin for each experiment.
-
Avoid repeated freeze-thaw cycles.
-
Protect the compound from light if it is light-sensitive.
-
-
Issue 3: High Background in Radioligand Binding Assays
Unexpected Result: The non-specific binding in your radioligand binding assay is a high percentage of the total binding, reducing the signal-to-noise ratio.
Potential Causes and Troubleshooting Steps:
-
Radioligand Sticking to Filters/Plates: The radioligand may be adsorbing to the filter paper or the walls of the assay plate.
-
Troubleshooting:
-
Pre-soak the filter paper in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Include a detergent like 0.1% BSA in your wash buffer.
-
Use low-binding plates.
-
-
-
Poor Quality Membrane Preparation: The membrane preparation may contain contaminants or have a low density of the target receptor.
-
Troubleshooting:
-
Ensure thorough washing of the membranes during preparation to remove endogenous ligands and other interfering substances.
-
Optimize the protein concentration used in the assay.
-
-
-
Radioligand Degradation: The radioligand may have degraded, leading to "sticky" byproducts.
-
Troubleshooting:
-
Check the expiration date of the radioligand.
-
Store the radioligand according to the manufacturer's instructions.
-
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | Human 5-HT2C | 3 nM | Radioligand Binding | [1] |
| Ki | Human 5-HT2B | 14 nM | Radioligand Binding | [1] |
| IC50 | Human 5-HT2A | >1000 nM | Radioligand Binding | [1] |
| EC50 | Human 5-HT2C | 8 nM | Calcium Mobilization | [1] |
| Emax | Human 5-HT2C | 100% | Calcium Mobilization | [1] |
| IC50 | Human 5-HT2B | 29 nM | Antagonist Activity | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2C Receptor
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
Total Binding: Add assay buffer, radioligand (e.g., [125I]-DOI or [3H]-mesulergine) at a concentration close to its Kd, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled 5-HT2C ligand (e.g., 10 µM serotonin) to saturate the receptors, followed by the radioligand and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, followed by the radioligand and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percent inhibition of specific binding against the log concentration of Vabicaserin to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
Vabicaserin Hydrochloride In Vivo Delivery: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Vabicaserin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Vabicaserin is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist (Ki = 3 nM) and a 5-HT2B receptor antagonist (IC50 = 29 nM)[1]. It displays over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors[2]. By activating 5-HT2C receptors, Vabicaserin can inhibit dopamine (B1211576) release in the mesolimbic pathway, which was the basis for its investigation as a treatment for the positive symptoms of schizophrenia[1]. It has also been shown to increase acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms[1].
Q2: What are the main challenges in the in vivo delivery of this compound?
While this compound has been administered orally in clinical trials in capsule form, preclinical researchers may face challenges with its solubility and stability when preparing liquid formulations for administration to animal models. Ensuring consistent bioavailability and minimizing vehicle-related side effects are also critical considerations.
Q3: What are some recommended starting points for vehicle selection for this compound in rodent studies?
For preclinical studies requiring liquid formulations, the choice of vehicle is critical. Based on its hydrochloride salt form, Vabicaserin is expected to have some aqueous solubility. However, for achieving higher concentrations or improving stability, various formulation strategies may be necessary. Below are some potential vehicle options, starting with the simplest:
-
Sterile Water or Saline: For lower concentrations where solubility is not a limiting factor. The pH of the solution should be checked and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).
-
Aqueous Solutions with Solubilizing Agents: For higher concentrations, the use of co-solvents and other excipients may be required.
| Vehicle Component | Concentration Range | Purpose |
| Polyethylene Glycol 400 (PEG400) | 10-60% | Co-solvent to increase solubility. |
| Propylene (B89431) Glycol (PG) | 10-40% | Co-solvent to increase solubility. |
| Tween® 80 or Kolliphor® EL | 1-10% | Surfactant to improve wetting and prevent precipitation. |
| Captisol® (Sulfobutylether-β-cyclodextrin) | 10-30% | Encapsulating agent to enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | <10% | A strong organic solvent, but should be used with caution due to potential toxicity. |
Note: It is crucial to perform small-scale formulation trials to determine the optimal vehicle for your desired concentration and route of administration. Always visually inspect the final formulation for clarity and absence of precipitation before administration.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Formulation and Administration Issues
Problem: Precipitation of this compound in the dosing solution.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution may not be optimal for solubility.
-
Troubleshooting Steps:
-
Decrease Concentration: If experimentally feasible, lower the concentration of this compound.
-
pH Adjustment: Check the pH of the final formulation. Since Vabicaserin is a basic compound, its solubility is pH-dependent. Adjusting the pH towards a more acidic range (e.g., pH 4-6) may improve solubility. However, ensure the final pH is tolerable for the chosen route of administration.
-
Co-solvent Addition: Incorporate a co-solvent such as PEG400 or propylene glycol into your vehicle.
-
Use of Surfactants: Add a non-ionic surfactant like Tween® 80 to aid in solubilization and prevent precipitation.
-
Sonication: Gentle sonication can help in dissolving the compound.
-
Warming: Gentle warming of the vehicle during preparation may improve solubility, but ensure the compound is stable at elevated temperatures. Allow the solution to cool to room temperature and check for precipitation before administration.
-
Problem: Animal distress or adverse reactions following administration.
-
Possible Cause: The vehicle itself may be causing irritation or toxicity. The volume or speed of administration may be inappropriate.
-
Troubleshooting Steps:
-
Vehicle Toxicity: If using a high percentage of organic co-solvents like DMSO or ethanol, consider reducing their concentration. Always run a vehicle-only control group to assess the effects of the formulation itself.
-
Administration Volume: Ensure the administered volume is within the recommended limits for the species and route of administration (e.g., for oral gavage in mice, a typical maximum is 10 mL/kg).
-
Administration Speed: Administer the formulation slowly and steadily to avoid rapid changes in local pH or osmolarity, which can cause discomfort.
-
Route of Administration: If oral gavage is causing distress, consider alternative routes such as subcutaneous or intraperitoneal injection, if appropriate for the experimental goals. Note that this will likely alter the pharmacokinetic profile.
-
Pharmacokinetic and Pharmacodynamic Issues
Problem: Low or variable bioavailability after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract. First-pass metabolism. Instability of the compound in the gastric environment.
-
Troubleshooting Steps:
-
Formulation Optimization: Improve the solubility of the compound in the GI tract by using a formulation with surfactants or absorption enhancers.
-
Fasting State: Administer the compound to fasted animals to reduce variability in gastric emptying and food-drug interactions.
-
Alternative Routes: If oral bioavailability remains an issue, consider parenteral routes of administration (e.g., subcutaneous, intraperitoneal, or intravenous) to bypass the GI tract and first-pass metabolism.
-
Problem: Unexpected or lack of efficacy at a given dose.
-
Possible Cause: Insufficient target engagement due to low exposure. Rapid metabolism and clearance. Off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of Vabicaserin after administration. This will help to correlate exposure with the observed pharmacological effects.
-
Dose-Response Study: Perform a dose-response study to establish the relationship between the administered dose and the desired effect.
-
Metabolite Analysis: Vabicaserin is known to be extensively metabolized[3]. Consider that metabolites may also have pharmacological activity or contribute to off-target effects.
-
Experimental Protocols
A detailed experimental protocol for a specific in vivo study would depend on the research question. However, a general workflow for preparing and administering this compound via oral gavage in mice is provided below.
Protocol: Preparation and Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound powder
-
Vehicle components (e.g., Sterile Water, PEG400, Tween® 80)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Animal scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
-
Vehicle Preparation (Example: 10% PEG400, 5% Tween® 80 in Sterile Water):
-
In a sterile container, add 10 mL of PEG400 and 5 mL of Tween® 80 to 85 mL of sterile water.
-
Mix thoroughly by vortexing until a clear, homogenous solution is formed.
-
-
This compound Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Gentle sonication can be used if necessary.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Measure the pH of the final solution and adjust if necessary using sterile HCl or NaOH solutions.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Caption: Vabicaserin HCl signaling pathway.
References
Vabicaserin Hydrochloride dose-response curve optimization
Vabicaserin (B107045) Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving Vabicaserin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vabicaserin?
A1: Vabicaserin is a potent and selective full agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] By activating this receptor, it modulates various downstream signaling pathways. It also acts as an antagonist at the 5-HT2B receptor and has very weak antagonistic activity at the 5-HT2A receptor.[1] Its high affinity and functional potency at the 5-HT2C receptor are key to its pharmacological effects.[1][2]
Q2: What are the key binding and functional parameters for Vabicaserin?
A2: Vabicaserin exhibits high affinity for the human 5-HT2C receptor with a Ki of 3 nM.[1][2] In functional assays, such as those measuring calcium mobilization in cells expressing the 5-HT2C receptor, it demonstrates an EC50 of 8 nM and acts as a full agonist, achieving 100% of the maximal response relative to serotonin.[1][2]
Q3: What signaling pathway is activated by Vabicaserin?
A3: As a 5-HT2C receptor agonist, Vabicaserin primarily activates the Gq/G11 signaling pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a common readout in functional assays.[3][4]
Q4: Has Vabicaserin been used in clinical trials, and what were the administered doses?
A4: Yes, Vabicaserin was investigated in clinical trials for schizophrenia.[5][6] In a 6-week trial, patients were administered doses of 200 mg/day and 400 mg/day.[5][6] The 200 mg/day dose showed some efficacy, whereas the 400 mg/day dose did not show significant improvement over placebo.[5]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for Vabicaserin.
Table 1: Receptor Binding and Functional Potency of Vabicaserin
| Parameter | Receptor | Value | Species | Reference |
| Ki (Binding Affinity) | 5-HT2C | 3 nM | Human | [1][2] |
| EC50 (Functional Potency) | 5-HT2C | 8 nM | Human | [1][2] |
| Intrinsic Activity (Emax) | 5-HT2C | 100% (Full Agonist) | Human | [2] |
| IC50 (Antagonist Activity) | 5-HT2B | 29 nM | Human | [1] |
| IC50 (Antagonist Activity) | 5-HT2A | 1,650 nM | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a standard method for determining the functional potency (EC50) of Vabicaserin at the 5-HT2C receptor.
Objective: To measure the Vabicaserin-induced increase in intracellular calcium in cells stably expressing the human 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably transfected with the human 5-HT2C receptor.[4]
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the 5-HT2C expressing cells into the assay plates at a predetermined density (e.g., 25,000 cells/well) and allow them to adhere overnight.[7]
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye solution as per the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) and a positive control (a saturating concentration of serotonin).
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add the Vabicaserin dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis:
-
For each well, calculate the maximum change in fluorescence from baseline.
-
Normalize the data by setting the vehicle control response to 0% and the maximal serotonin response to 100%.
-
Plot the normalized response against the logarithm of the Vabicaserin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Troubleshooting Guide
Q: My dose-response curve is showing high variability between replicate wells. What could be the cause?
A: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to get a consistent cell number in each well.
-
Compound Precipitation: this compound is a chemical compound; at high concentrations, it may precipitate in aqueous assay buffers. Visually inspect your highest concentration dilutions for any precipitate. Consider preparing stock solutions in a suitable solvent like DMSO and ensuring the final solvent concentration is low and consistent across all wells.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially for serial dilutions and additions to the plate.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubations.
Q: The EC50 value I obtained is significantly different from the published value of ~8 nM. Why might this be?
A: Discrepancies in EC50 values are common and can be attributed to:
-
Cell Line Differences: The level of receptor expression can significantly impact the measured potency. A cell line with very high 5-HT2C receptor expression may yield a lower (more potent) EC50 value.[2]
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can all influence results. Ensure your protocol is consistent.
-
Reagent Quality: Verify the identity and purity of your this compound stock. Degradation of the compound can lead to a loss of potency.
-
Cell Passage Number: Use cells with a consistent and low passage number. Prolonged culturing can lead to changes in receptor expression and signaling efficiency.
Q: My dose-response curve does not reach a plateau (100% Emax) at the highest concentrations tested. What should I do?
A: This suggests you may not have reached a saturating dose.
-
Extend Concentration Range: If possible, test higher concentrations of Vabicaserin.
-
Check Compound Solubility: As mentioned, the compound may be precipitating at high concentrations, preventing a true maximal response from being achieved.
-
Partial Agonism: While Vabicaserin is reported as a full agonist, its activity can appear partial if the assay system has low receptor expression or inefficient signaling coupling. Confirm the maximal response in your system using a known full agonist like serotonin.
Visualizations
Signaling Pathway
Caption: Vabicaserin activates the 5-HT2C receptor, leading to Gq protein-mediated PLC activation and subsequent intracellular calcium release.
Experimental Workflow
Caption: A typical experimental workflow for determining the dose-response curve of Vabicaserin in a cell-based calcium flux assay.
Troubleshooting Logic
Caption: A decision-making flowchart to troubleshoot common issues encountered during dose-response experiments.
References
- 1. Vabicaserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
Vabicaserin Hydrochloride Binding Assays: A Technical Support Center
Welcome to the technical support center for Vabicaserin Hydrochloride binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2][3] It exhibits high affinity for the 5-HT2C receptor and is used in research to study the role of this receptor in various physiological processes.
Q2: What are the reported binding affinities of Vabicaserin for serotonin receptors?
Vabicaserin is a potent 5-HT2C receptor agonist with a reported Ki value of approximately 3 nM.[1][2] It shows significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2B, for which the binding affinity is reported to be around 14 nM.[2]
Quantitative Data Summary
For ease of comparison, the binding affinities of Vabicaserin for various serotonin receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT2C | ~3 nM | [1][2] |
| 5-HT2B | ~14 nM | [2] |
| 5-HT2A | >50-fold selectivity over 5-HT2C | [2] |
Troubleshooting Guide
This section addresses specific issues that may arise during this compound binding assays.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[4][5]
Q: My assay is showing high non-specific binding. What are the common causes and how can I reduce it?
A: High non-specific binding is a frequent issue in radioligand binding assays and can be caused by several factors:[4]
-
Radioligand Issues: The radiolabeled Vabicaserin or the competing radioligand may be of low purity or may have degraded. Hydrophobic ligands also tend to exhibit higher non-specific binding.[4]
-
Receptor Preparation: An excessive amount of membrane protein can increase non-specific binding sites.[4]
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that provides a good signal-to-noise ratio. A typical range is 100-500 µg of membrane protein per assay tube.[4]
-
-
Assay Conditions: The choice of filters, plates, and washing procedure can significantly impact non-specific binding.
Issue 2: Low or No Specific Binding
Q: I am not observing a clear specific binding signal. What could be the problem?
A: A lack of a discernible specific binding signal can be due to several factors:
-
Inactive Receptor: The 5-HT2C receptors in your preparation may be degraded or inactive.
-
Solution: Ensure proper storage and handling of the receptor preparation. Perform quality control checks to confirm receptor integrity.
-
-
Low Receptor Density: The tissue or cell line used may have a low expression of the 5-HT2C receptor.
-
Solution: Use a cell line known to express high levels of the 5-HT2C receptor or a tissue known to have high receptor density.
-
-
Suboptimal Radioligand Concentration: The concentration of the radioligand may be too low to detect a signal.
-
Solution: Use a radioligand concentration at or below the Kd value as a starting point and optimize from there.[4]
-
Experimental Protocols
Protocol: 5-HT2C Receptor Competition Binding Assay with Vabicaserin
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[7]
-
Radioligand: e.g., [3H]-Mesulergine or [125I]-(2,5-dimethoxy)phenylisopropylamine.
-
Unlabeled Competitor: this compound.
-
Receptor Source: Membranes from cells expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Non-specific Binding Control: A high concentration of a known 5-HT2C antagonist (e.g., Mianserin).
-
96-well low-protein-binding plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissue in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.
-
Competition: Receptor membranes + radioligand + varying concentrations of Vabicaserin.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Vabicaserin.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value for Vabicaserin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: Vabicaserin activates the 5-HT2C receptor, leading to downstream signaling.
Experimental Workflow for a Competition Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 6. revvity.com [revvity.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
Validation & Comparative
Vabicaserin Hydrochloride: A Comparative Analysis of a Selective 5-HT2C Receptor Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vabicaserin Hydrochloride against other selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists. The following sections detail the pharmacological profiles, supported by experimental data, and outline the methodologies used for their determination.
The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders, including schizophrenia, obesity, and epilepsy. Agonism at this receptor is known to modulate dopaminergic and serotonergic pathways. This compound emerged as a potent and selective 5-HT2C receptor agonist, showing promise in early clinical development for schizophrenia before its discontinuation. This guide compares its in vitro pharmacological properties with those of other notable 5-HT2C agonists: Lorcaserin, a formerly approved anti-obesity agent; WAY-163909, a research compound with antipsychotic-like activity; and Bexicaserin (B12384979), a novel agonist in development for epilepsy.
Quantitative Pharmacological Comparison
The in vitro potency and selectivity of this compound and its counterparts are summarized in the tables below. These data are crucial for understanding the therapeutic potential and possible off-target effects of these compounds.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2A Ki (nM) / IC50 (nM) | 5-HT2B Ki (nM) / IC50 (nM) |
| Vabicaserin | 3[1] | 8[1] | 1,650 (IC50)[1] | 14 (Ki), 29 (IC50, antagonist)[1] |
| Lorcaserin | 15[2] | - | ~270 (18-fold selective) | ~1560 (104-fold selective) |
| WAY-163909 | 10.5[3] | 8[3][4] | 212 (IC50, 20-fold selective)[3][5] | 485 (IC50, 46-fold selective)[3][5] |
| Bexicaserin | 13-44[1][5] | 3-42[1][6] | >100-fold selective | >100-fold selective |
Note: Ki represents the binding affinity, with lower values indicating higher affinity. EC50 is the concentration of an agonist that gives half-maximal response, with lower values indicating greater potency. Selectivity is expressed as a fold-difference in affinity/potency compared to the 5-HT2C receptor.
Signaling Pathway and Experimental Workflow
To contextualize the data, the following diagrams illustrate the canonical 5-HT2C receptor signaling pathway and a typical experimental workflow for characterizing novel 5-HT2C agonists.
Caption: Canonical 5-HT2C receptor Gq signaling pathway.
Caption: Experimental workflow for 5-HT2C agonist evaluation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard practices in pharmacological research.
Radioligand Binding Assay (for determination of Ki)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine or [¹²⁵I]-DOI for 5-HT2 receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., Vabicaserin) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for determination of EC50)
This functional assay measures the ability of an agonist to activate the 5-HT2C receptor, which is coupled to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
-
Cell Preparation:
-
Cells stably expressing the human 5-HT2C receptor are plated in a 96- or 384-well black-walled, clear-bottom plate and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The dye is allowed to de-esterify within the cells during an incubation period (e.g., 30-60 minutes at 37°C).
-
-
Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Increasing concentrations of the test agonist (e.g., Vabicaserin) are automatically added to the wells.
-
The fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
-
Concluding Remarks
This compound demonstrates high potency and selectivity for the 5-HT2C receptor, with a Ki of 3 nM and an EC50 of 8 nM.[1] Its selectivity against the 5-HT2A receptor is particularly noteworthy, which is a desirable trait for avoiding potential hallucinogenic effects associated with 5-HT2A agonism. While it shows some affinity for the 5-HT2B receptor, it acts as an antagonist at this site, which is a critical safety feature for mitigating the risk of cardiac valvulopathy linked to 5-HT2B agonism.[1]
In comparison, Lorcaserin, WAY-163909, and Bexicaserin also exhibit selectivity for the 5-HT2C receptor, though their specific pharmacological profiles differ. Lorcaserin has a lower affinity for the 5-HT2C receptor compared to Vabicaserin.[2] WAY-163909 shows comparable potency to Vabicaserin but with slightly lower selectivity over the 5-HT2A and 5-HT2B receptors.[3][4][5] Bexicaserin displays high selectivity, which is advantageous for minimizing off-target effects.[1][5]
The data presented in this guide, derived from standardized in vitro assays, provide a basis for the comparative assessment of these 5-HT2C receptor agonists. Such comparisons are fundamental in the field of drug discovery and development for the rational design of novel therapeutics with improved efficacy and safety profiles. Although the clinical development of Vabicaserin was halted, its pharmacological profile serves as a valuable benchmark for the ongoing development of new 5-HT2C receptor modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY 163909 | 5-HT2C agonist | Probechem Biochemicals [probechem.com]
- 4. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 6. Bexicaserin (LP352) | 5-HT2C agonist | Probechem Biochemicals [probechem.com]
A Comparative In Vivo Analysis of Vabicaserin Hydrochloride and Lorcaserin for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo profiles of two selective serotonin (B10506) 2C (5-HT2C) receptor agonists, Vabicaserin Hydrochloride and Lorcaserin. The information is intended to assist researchers in understanding the pharmacological distinctions between these compounds and to provide detailed experimental context for future studies. While both agents target the 5-HT2C receptor, a key modulator of appetite and mood, their development histories and selectivity profiles present different considerations for research applications. Lorcaserin was formerly approved for weight management, whereas Vabicaserin was primarily investigated as an antipsychotic and anorectic.
Mechanism of Action and Receptor Selectivity
Both Vabicaserin and Lorcaserin exert their primary pharmacological effects by acting as agonists at the 5-HT2C receptor. Activation of these receptors, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, is believed to mediate the anorectic effects of these compounds. However, their selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, namely 5-HT2A and 5-HT2B, is a critical differentiating factor. Off-target activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.
Receptor Binding Affinity and Selectivity
The following table summarizes the available data on the receptor binding affinities (Ki) and functional selectivity of this compound and Lorcaserin.
| Compound | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Selectivity (over 5-HT2A) | Selectivity (over 5-HT2B) |
| Vabicaserin | 3[1] | 14[1] | Antagonist activity at 5-HT2A | Antagonist or weak partial agonist activity at 5-HT2B[1] |
| Lorcaserin | ~15-30 | Not explicitly stated | 18-fold (functional selectivity) | 104-fold (functional selectivity) |
Note: Direct head-to-head comparative binding studies under identical experimental conditions were not available in the public domain. The data presented is compiled from separate preclinical investigations.
In Vivo Efficacy: Effects on Food Intake and Body Weight
In vivo studies in rodent models are crucial for evaluating the anorectic potential of 5-HT2C agonists. These studies typically measure the reduction in food intake and the subsequent impact on body weight over time.
Lorcaserin: In Vivo Data
Lorcaserin has been evaluated in several preclinical models of obesity. In diet-induced obese (DIO) rats, chronic administration of Lorcaserin has been shown to dose-dependently reduce food intake and body weight gain.
| Animal Model | Dose and Administration | Key Findings |
| Diet-Induced Obese (DIO) Rats | 1-2 mg/kg, subcutaneous, twice daily for 28 days | Significantly reduced percentage body weight gain compared to vehicle-treated controls. This was attributed to a selective reduction in body fat mass. Modest effects on overall food intake were observed. |
| Fasted Rats | Acute administration | ED50 for reduction of food intake was determined to be 2.6 mg/kg. |
Note: While Vabicaserin was also investigated for its anorectic properties, specific in vivo dose-response data detailing its effects on food intake and body weight in rodent models were not available in the public domain at the time of this review. One study noted that a series of Vabicaserin analogs "significantly reduced acute food intake in the rat," suggesting such effects are present within this chemical class.
Experimental Protocols
To ensure the reproducibility and comparability of in vivo studies, detailed experimental protocols are essential. Below is a synthesized protocol for assessing the effects of a test compound on food intake and body weight in a rodent model, based on common practices in the field.
Protocol: Measurement of Food Intake and Body Weight in Rodents
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) to allow for accurate measurement of individual food intake.
-
Acclimation: Allow at least one week of acclimation to the housing conditions before the start of the experiment.
2. Diet:
-
A standard chow diet or a high-fat diet (to induce obesity, if required) should be provided. The specific diet composition should be consistent throughout the study.
3. Drug Preparation and Administration:
-
Vehicle: The test compounds (this compound or Lorcaserin) and the vehicle control should be prepared fresh daily. The choice of vehicle will depend on the solubility of the compound (e.g., saline, sterile water, or a specific suspension).
-
Route of Administration: The route should be consistent with previous studies to allow for comparison. Common routes include oral gavage (PO), subcutaneous (SC), or intraperitoneal (IP) injection.
-
Dosing: A dose-response study design is recommended to determine the ED50 for food intake reduction.
4. Experimental Procedure:
-
Baseline Measurement: For several days prior to the first drug administration, measure and record the daily food intake and body weight of each animal to establish a stable baseline.
-
Fasting (for acute studies): If assessing the effect on refeeding after a fast, animals are typically fasted overnight (approximately 16-18 hours) with free access to water.
-
Drug Administration: Administer the test compound or vehicle at a consistent time each day.
-
Food Intake Measurement:
-
Pre-weigh the food hopper before placing it in the cage.
-
At specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours for acute studies; daily for chronic studies), remove the food hopper and weigh it again.
-
The difference in weight represents the food consumed. Account for any spillage by placing a collection tray under the hopper.
-
-
Body Weight Measurement:
-
Weigh each animal daily at the same time, typically before drug administration.
-
5. Data Analysis:
-
Calculate the cumulative food intake at each time point.
-
Express food intake as grams consumed or as a percentage of the baseline intake.
-
Calculate the change in body weight from baseline.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between treatment groups.
Signaling Pathways and Visualizations
The anorectic effects of Vabicaserin and Lorcaserin are mediated through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: 5-HT2C Receptor Signaling Pathway
The binding of Vabicaserin or Lorcaserin to the 5-HT2C receptor initiates a cascade of intracellular events. The activated Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of other downstream pathways, such as the extracellular signal-regulated kinase (ERK) pathway, ultimately modulating neuronal activity and contributing to the observed physiological effects.
Experimental Workflow for In Vivo Comparison
Caption: Experimental Workflow for In Vivo Comparison
This workflow outlines the key steps for a robust in vivo comparison of Vabicaserin and Lorcaserin. The process begins with the selection of an appropriate animal model, followed by a baseline data collection period. Animals are then randomized into treatment groups to receive either the vehicle control or varying doses of the test compounds. Throughout the administration period, key parameters such as food intake and body weight are monitored daily. The collected data is then analyzed to provide a comparative assessment of the efficacy and potential side effects of the two drugs.
Conclusion
This compound and Lorcaserin are both potent 5-HT2C receptor agonists with demonstrated anorectic potential. Lorcaserin has a well-documented in vivo profile of reducing food intake and body weight in preclinical models. While Vabicaserin also shows promise as an anorectic agent, publicly available, quantitative in vivo data to facilitate a direct comparison of its efficacy with Lorcaserin is limited. The provided experimental protocols and signaling pathway information offer a framework for researchers to conduct further comparative studies. Future head-to-head in vivo experiments are warranted to fully elucidate the comparative pharmacological profiles of these two compounds.
References
Vabicaserin Hydrochloride: A Comparative Analysis Against Atypical Antipsychotics in the Treatment of Schizophrenia
For Immediate Release
This guide provides a detailed comparison of the efficacy and safety profile of Vabicaserin Hydrochloride against a range of commonly prescribed atypical antipsychotics for the treatment of schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and underlying pharmacological mechanisms.
Executive Summary
This compound, a potent and selective 5-HT2C receptor agonist, presents a novel mechanism of action for the treatment of schizophrenia. Clinical trial data suggests Vabicaserin offers comparable efficacy to some atypical antipsychotics, particularly in addressing the positive symptoms of schizophrenia, with a potentially advantageous safety profile, most notably the absence of weight gain. Atypical antipsychotics, in contrast, exhibit a broader spectrum of receptor activity, primarily characterized by dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. While effective, this class of drugs is often associated with metabolic side effects and extrapyramidal symptoms. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the distinct signaling pathways to provide a clear, evidence-based comparison.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of Vabicaserin and atypical antipsychotics stem from their distinct interactions with neurotransmitter systems in the brain.
This compound: As a selective 5-HT2C receptor full agonist, Vabicaserin's primary mechanism involves the activation of these receptors. This activation is thought to inhibit dopamine release in the mesolimbic pathway, a key neural circuit implicated in the positive symptoms of schizophrenia.[1] This targeted approach aims to alleviate psychosis without significantly impacting dopamine levels in other brain regions, potentially reducing the risk of motor side effects.
Atypical Antipsychotics: This class of drugs, including olanzapine, risperidone, aripiprazole, quetiapine, and ziprasidone, generally functions through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[2][3][4][5][6] The blockade of D2 receptors in the mesolimbic pathway is crucial for their antipsychotic effect on positive symptoms.[3][7] The simultaneous antagonism of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially improving negative and cognitive symptoms and mitigating extrapyramidal side effects.[2][4][8]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the efficacy of this compound in comparison to several atypical antipsychotics, based on data from key clinical trials. The primary efficacy measure cited is the Positive and Negative Syndrome Scale (PANSS), a widely used instrument for assessing the severity of symptoms in schizophrenia.
Table 1: Change in PANSS Total Score from Baseline
| Drug | Dosage | Study Duration | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Comparator (Mean Change) |
| Vabicaserin | 200 mg/day | 6 weeks | Significant Improvement vs. Placebo | Worsened | Olanzapine (15 mg/day): Significant Improvement vs. Placebo |
| Vabicaserin | 400 mg/day | 6 weeks | Trend toward improvement | Worsened | Olanzapine (15 mg/day): Significant Improvement vs. Placebo |
| Olanzapine | 15 mg/day | 6 weeks | Significant Improvement vs. Placebo | Worsened | - |
| Risperidone | 3.5-6 mg/day | 8 weeks | Significant Improvement | - | Lower dose Risperidone |
| Aripiprazole | 15 mg/day | 4 weeks | -23.5 | -13.6 | Haloperidol (10 mg/day): -21.4 |
| Aripiprazole | 30 mg/day | 4 weeks | -24.6 | -13.6 | Haloperidol (10 mg/day): -21.4 |
| Quetiapine | 400 mg/day | 6 weeks | -27.31 | -19.15 | - |
| Quetiapine | 800 mg/day | 6 weeks | -28.44 | -19.15 | - |
| Ziprasidone | 120-160 mg/day | 8 weeks | Significant Improvement | - | - |
Note: Direct head-to-head comparison data is limited. The data presented is from separate placebo-controlled or active-comparator trials.
Table 2: Efficacy on Positive and Negative Symptoms (PANSS Subscales)
| Drug | Dosage | PANSS Positive Subscale | PANSS Negative Subscale |
| Vabicaserin | 200 mg/day | Significant improvement vs. placebo | Significant improvement over baseline |
| Vabicaserin | 400 mg/day | Non-significant decrease vs. placebo | Significant improvement over baseline |
| Olanzapine | 15 mg/day | Significant improvement vs. placebo | Data not specified in source |
| Risperidone | 9.4 mg/day (mean) | Improvement in long-term study | Improvement in long-term study |
| Aripiprazole | 15 mg/day | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Quetiapine | 600 mg/day | Improvement noted | Improvement noted |
| Ziprasidone | 120-160 mg/day | Significant improvement | Significant improvement |
Safety and Tolerability Profile
A key differentiator for Vabicaserin in clinical trials has been its favorable safety and tolerability profile, particularly concerning metabolic side effects.
Table 3: Key Adverse Events
| Adverse Event | Vabicaserin (200/400 mg/day) | Olanzapine (15 mg/day) | Risperidone | Aripiprazole | Quetiapine | Ziprasidone |
| Weight Gain | No significant weight gain[9] | Caused weight gain[9] | Can cause weight gain | Lower risk of weight gain | Can cause weight gain | Lower risk of weight gain |
| Extrapyramidal Symptoms (EPS) | Well tolerated with no significant safety signals[9] | Can cause EPS | Dose-dependent risk of EPS | Lower risk of EPS | Lower risk of EPS | Lower risk of EPS |
| Prolactin Elevation | Data not specified | Can cause prolactin elevation | High risk of prolactin elevation | No significant effect | Minimal effect | Minimal effect |
| Sedation | Well tolerated | Can cause sedation | Can cause sedation | Can cause sedation | High incidence of sedation | Can cause sedation |
| QTc Prolongation | No significant safety signals[9] | Minimal risk | Minimal risk | Minimal risk | Minimal risk | Potential for QTc prolongation |
Experimental Protocols: Key Clinical Trial Methodologies
The data presented in this guide is derived from randomized, controlled clinical trials. The following provides an overview of the methodology for the pivotal Vabicaserin trial and a general framework for atypical antipsychotic trials.
This compound: NCT00265551[9][10]
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, comparator-referenced trial.
-
Patient Population: 314 hospitalized adult subjects with acute schizophrenia.
-
Inclusion Criteria: Patients experiencing an acute exacerbation of schizophrenia.
-
Exclusion Criteria: Standard exclusions for antipsychotic trials, including significant medical comorbidities.
-
Treatment Arms:
-
Vabicaserin 200 mg/day
-
Vabicaserin 400 mg/day
-
Olanzapine 15 mg/day (active comparator)
-
Placebo
-
-
Primary Endpoint: Change from baseline in the PANSS Positive Subscale score (centrally rated).
-
Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scores.
-
Safety Assessments: Monitoring of adverse events, weight, vital signs, and laboratory parameters.
General Methodology for Atypical Antipsychotic Trials
Clinical trials for atypical antipsychotics typically follow a similar structure to the Vabicaserin trial. Key features often include:
-
Design: Randomized, double-blind, placebo-controlled, and often include an active comparator arm (e.g., another atypical or a first-generation antipsychotic like haloperidol).
-
Duration: Acute efficacy studies are commonly 4 to 8 weeks in duration. Long-term maintenance studies can extend for a year or more.
-
Population: Patients diagnosed with schizophrenia according to DSM criteria, often experiencing an acute exacerbation of psychotic symptoms.
-
Endpoints: The primary efficacy endpoint is almost universally the change from baseline in the PANSS total score. Secondary endpoints include changes in PANSS subscales, CGI scores, and measures of social and cognitive functioning.
-
Safety: Comprehensive monitoring for adverse events, with a particular focus on weight gain, metabolic changes (glucose and lipids), extrapyramidal symptoms, and prolactin levels.
Conclusion
This compound, with its selective 5-HT2C agonist mechanism, demonstrates efficacy in treating the positive symptoms of schizophrenia, comparable in some measures to the atypical antipsychotic olanzapine. Its primary advantage appears to be a favorable safety profile, particularly the lack of associated weight gain. Atypical antipsychotics, while effective across a broader range of symptoms for some patients, carry a greater risk of metabolic and other side effects.
The choice of antipsychotic medication requires a careful consideration of the individual patient's symptom profile, comorbidities, and tolerability to potential side effects. The distinct mechanism of action of Vabicaserin may offer a valuable therapeutic alternative for patients with schizophrenia, especially those for whom the metabolic side effects of current atypical antipsychotics are a significant concern. Further head-to-head comparative studies would be beneficial to more definitively establish the relative efficacy and safety of Vabicaserin against a wider range of atypical antipsychotics. It is important to note that the development of Vabicaserin was discontinued, and it is not currently a marketed product.[10]
References
- 1. Risperidone: clinical safety and efficacy in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 5. Ziprasidone (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychiatrist.com [psychiatrist.com]
Vabicaserin Hydrochloride: A Comparative Analysis of its Selectivity for the 5-HT2C Receptor
Vabicaserin Hydrochloride is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist that has been investigated for its therapeutic potential in a variety of central nervous system disorders, including schizophrenia.[1][2] Its efficacy is intrinsically linked to its ability to selectively target the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while agonism of the 5-HT2B receptor has been linked to cardiac valvulopathy.[3] This guide provides a comparative analysis of Vabicaserin's selectivity for the 5-HT2C receptor, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
The selectivity of this compound for the 5-HT2C receptor has been characterized through in vitro pharmacological studies. These studies have determined its binding affinity (Ki) and functional potency (EC50) at the target receptor, as well as at the closely related 5-HT2A and 5-HT2B receptors. For a comprehensive comparison, data for other notable 5-HT2C receptor agonists, Lorcaserin and Bexicaserin, are also presented.
| Compound | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2A Activity | 5-HT2B Activity |
| Vabicaserin | 3 | 14 | >1000 | 8 | Antagonist (IC50 = 1650 nM) | Antagonist/Partial Agonist |
| Lorcaserin | - | - | - | - | 18-fold selectivity for 5-HT2C | 104-fold selectivity for 5-HT2C |
| Bexicaserin (LP352) | - | - | - | - | Excellent selectivity over 5-HT2A | Excellent selectivity over 5-HT2B |
Data compiled from multiple sources.[1][3][4][5]
Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor with a Ki value of 3 nM.[1] Its binding affinity for the 5-HT2B receptor is approximately 4.7-fold lower, with a Ki of 14 nM.[1] Importantly, Vabicaserin shows over 50-fold selectivity for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors.[1] In functional assays, Vabicaserin acts as a potent and full agonist at the 5-HT2C receptor, stimulating calcium mobilization with an EC50 of 8 nM.[1] In contrast, it exhibits antagonist activity at the 5-HT2A receptor and acts as an antagonist or partial agonist at the 5-HT2B receptor, depending on the level of receptor expression.[1][6]
Experimental Protocols
The determination of Vabicaserin's receptor selectivity involves a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays:
These assays measure the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Incubation: Cell membranes are incubated with a specific radioligand and varying concentrations of the test compound (e.g., Vabicaserin). For the 5-HT2C receptor, ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine is commonly used as the radioligand.[1] For the 5-HT2B receptor, [³H]5-HT can be utilized.[1]
-
Separation: After incubation, bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization):
These assays measure the biological response following receptor activation.
-
Cell Culture: CHO cells expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined.
Caption: Workflow for determining the receptor selectivity of Vabicaserin.
Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like Vabicaserin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses.
Caption: Vabicaserin-mediated 5-HT2C receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vabicaserin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Vabicaserin Hydrochloride: A Novel Approach for Olanzapine-Resistant Schizophrenia?
For researchers, scientists, and drug development professionals, the challenge of treatment-resistant schizophrenia (TRS) remains a significant hurdle. Olanzapine (B1677200), a potent atypical antipsychotic, is a cornerstone of treatment, yet a substantial portion of patients exhibit an inadequate response. This guide provides a comparative analysis of Vabicaserin (B107045) Hydrochloride, a selective 5-HT2C receptor agonist, and its potential efficacy in models where olanzapine may fall short, based on available preclinical and clinical data.
While direct experimental data on Vabicaserin in validated olanzapine-resistant animal models is not currently available in the published literature, this guide synthesizes existing preclinical findings for both compounds in standard predictive models of antipsychotic efficacy. It also explores the distinct mechanisms of action that position Vabicaserin as a compound of interest for TRS.
Comparative Efficacy in Preclinical Models
Standard animal models of schizophrenia are employed to predict the antipsychotic potential of novel compounds. These models mimic certain aspects of the disorder, such as hyperactivity induced by NMDA receptor antagonists like MK-801 or social deficits arising from isolation rearing. Olanzapine is frequently used as a positive control in these studies.
The following table summarizes the effects of Vabicaserin and Olanzapine in such models. It is important to note that these data provide an indirect comparison of their general antipsychotic-like profiles rather than a direct test of Vabicaserin in an olanzapine-resistant state.
| Preclinical Model | Key Behavioral Measure | Vabicaserin Hydrochloride | Olanzapine | Alternative Compounds (for context) |
| MK-801-Induced Hyperactivity | Locomotor Activity | Preclinical profiles of 5-HT2C agonists are indicative of antipsychotic-like efficacy.[1][2] | Attenuates hyperactivity in a dose-dependent manner.[3] | SEP-363856: Attenuates hyperactivity.[3] |
| Apomorphine-Induced Climbing | Climbing Behavior | Not explicitly reported, but 5-HT2C agonism is expected to modulate dopamine (B1211576) systems. | Reverses apomorphine-induced disruption of prepulse inhibition (PPI).[4] | SEP-363856: Shows synergistic interaction with olanzapine.[3] |
| Social Isolation Rearing | Social Interaction Deficits | Not explicitly reported. | Improves sociality in isolated reared rats. | Clozapine, Sertindole: Partially reverse PCP-induced social behavior deficits.[4] |
| Dopamine Modulation | Neurotransmitter Levels | Decreases dopamine levels in the nucleus accumbens without affecting striatal dopamine in rodents.[5][6] | Acts as an antagonist at dopamine D2 receptors, among others.[5] | Clozapine: Atypical antipsychotic with complex receptor binding profile.[4] |
Mechanism of Action: A Divergent Path to Efficacy
The primary distinction between Vabicaserin and olanzapine lies in their mechanisms of action, which may be key to overcoming treatment resistance.
Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, serotonin (B10506) 5-HT2A, and several other receptors. Its efficacy is believed to stem primarily from its blockade of postsynaptic D2 receptors in mesolimbic pathways.
Vabicaserin , in contrast, is a potent and selective 5-HT2C receptor agonist .[1][5] Activation of 5-HT2C receptors presynaptically modulates and reduces the firing of mesocorticolimbic dopamine neurons.[5] This offers a fundamentally different approach to antipsychotic action compared to the direct postsynaptic blockade of D2 receptors by most current antipsychotics, including olanzapine.[5] This unique mechanism suggests Vabicaserin could be effective in patients who do not respond to traditional D2 antagonists.
Below is a diagram illustrating the distinct signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate antipsychotic efficacy.
MK-801-Induced Hyperactivity Model
This model is widely used to screen for potential antipsychotic properties by assessing a compound's ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801.
1. Subjects: Male mice or rats are typically used. Animals are habituated to the testing environment before the experiment begins.[3]
2. Drug Administration:
- Animals are pre-treated with the test compound (e.g., Vabicaserin), vehicle, or a positive control (e.g., Olanzapine at 0.1-1 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).[3][7]
- After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with an injection of MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperactivity.[3][7]
3. Behavioral Assessment:
- Immediately following the MK-801 injection, animals are placed in an open-field arena equipped with automated photobeam detectors.
- Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration, typically 60-120 minutes.[3]
4. Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound relative to the vehicle group suggests antipsychotic-like potential.
The general workflow for this type of preclinical behavioral experiment is outlined in the diagram below.
Social Isolation Rearing Model
This neurodevelopmental model is used to induce behavioral abnormalities relevant to the negative and cognitive symptoms of schizophrenia.
1. Rearing Conditions:
- Immediately after weaning (e.g., postnatal day 21), rat pups are randomly assigned to two housing conditions.
- Isolated Rearing (IR): Rats are housed individually in cages.
- Social Rearing (SR): Rats are housed in groups (e.g., 3-4 per cage).
- These conditions are maintained for an extended period (e.g., 8 weeks) into adulthood.
2. Drug Treatment: In adulthood, IR rats are treated chronically with the test compound (e.g., Vabicaserin), olanzapine (e.g., 6 mg/kg/day), or vehicle for a specified duration (e.g., 3 weeks).
3. Behavioral Testing: Following treatment, animals are assessed in tests of social behavior (e.g., social interaction test) or cognition (e.g., novel object recognition).
4. Data Analysis: The performance of the treated IR group is compared to that of the vehicle-treated IR group and the SR control group. An improvement in social deficits or cognitive performance suggests therapeutic potential.
Conclusion and Future Directions
This compound presents a compelling profile as a potential treatment for schizophrenia, distinguished by its selective 5-HT2C agonist mechanism that differs from olanzapine and other second-generation antipsychotics.[5] While clinical trials have shown moderate efficacy in the general schizophrenia population without the weight gain associated with olanzapine, its true potential for olanzapine-resistant patients remains to be specifically elucidated.[6]
The preclinical data, though indirect, support its antipsychotic-like activity.[1][2] Future research should prioritize testing Vabicaserin and other 5-HT2C agonists in animal models specifically designed to exhibit resistance to chronic olanzapine treatment. Such studies would be invaluable in determining if this novel mechanism can provide a breakthrough for one of the most challenging patient populations in psychiatric medicine.
References
- 1. 5-HT(2C) agonists as therapeutics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry of the antipsychotic drug, olanzapine, into the developing rat brain in mono- and combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Tale of Two Targets: Vabicaserin and Risperidone in Schizophrenia Clinical Trials
A Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug development, the quest for novel mechanisms of action to address the multifaceted nature of schizophrenia is perpetual. This guide provides a detailed, data-driven comparison of two agents with distinct pharmacological profiles: Vabicaserin (B107045), a selective serotonin (B10506) 5-HT2C receptor agonist, and Risperidone, a potent dopamine (B1211576) D2 and serotonin 5-HT2A receptor antagonist. While a direct head-to-head clinical trial was planned, the development of Vabicaserin was discontinued (B1498344), limiting direct comparative data. However, by examining their individual pivotal clinical trials, we can construct a comprehensive parallel assessment of their efficacy, safety, and underlying mechanisms.
At a Glance: Key Drug Characteristics
| Feature | Vabicaserin | Risperidone |
| Primary Mechanism of Action | Selective 5-HT2C Receptor Agonist | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |
| Therapeutic Rationale | Modulation of dopamine and glutamate (B1630785) release in the mesolimbic and prefrontal cortex pathways. | Blockade of overactive dopaminergic and serotonergic pathways. |
| Development Status | Development discontinued in 2010 due to moderate efficacy. | Widely approved and marketed for the treatment of schizophrenia. |
| Key Efficacy Finding | Modest improvement in positive symptoms of schizophrenia at 200 mg/day in a Phase 2 trial. | Established efficacy in treating both positive and negative symptoms of schizophrenia. |
| Notable Side Effect Profile | Generally well-tolerated with no significant weight gain observed in Phase 2. | Associated with extrapyramidal symptoms (at higher doses), hyperprolactinemia, and weight gain. |
Mechanism of Action: Divergent Pathways to a Common Goal
The therapeutic approaches of Vabicaserin and Risperidone diverge at the initial receptor target, aiming to modulate the complex neurocircuitry implicated in schizophrenia.
Vabicaserin's proposed mechanism centers on the activation of the 5-HT2C receptor. As a selective agonist, it was hypothesized to indirectly regulate dopamine and glutamate neurotransmission. Activation of 5-HT2C receptors is thought to inhibit dopamine release in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. Furthermore, 5-HT2C agonism may increase acetylcholine (B1216132) and glutamate levels in the prefrontal cortex, potentially addressing the cognitive deficits associated with the disorder.
Risperidone , on the other hand, is a multi-receptor antagonist with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway, which directly counteracts the hyperdopaminergic state associated with positive symptoms.[1] The concurrent antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and may mitigate the extrapyramidal side effects often seen with pure D2 antagonists by enhancing dopamine release in other brain regions like the nigrostriatal pathway.[1]
Clinical Trial Performance: A Side-by-Side Look
While a direct comparative trial's results are unavailable due to the withdrawal of the planned NCT00768612 study, we can analyze the methodologies and outcomes of key individual studies to draw parallels.
Experimental Protocols
The following diagram outlines a generalized workflow for the pivotal clinical trials of both Vabicaserin and Risperidone, based on the protocols of the NCT00265551 and Marder & Meibach (1994) studies, respectively.
Vabicaserin Phase 2 Trial (NCT00265551) Protocol Summary [2]
-
Objective: To evaluate the efficacy, safety, and tolerability of Vabicaserin in adults with acute schizophrenia.[2]
-
Design: A 6-week, randomized, double-blind, placebo-controlled, comparator-referenced trial.[2]
-
Patient Population: 314 hospitalized subjects with acute exacerbations of schizophrenia.[2]
-
Intervention Arms:
-
Vabicaserin 200 mg/day
-
Vabicaserin 400 mg/day
-
Olanzapine 15 mg/day (active comparator)
-
Placebo[2]
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.[2]
-
Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Clinical Global Impression-Severity (CGI-S), and Brief Psychiatric Rating Scale (BPRS).[2]
Risperidone Pivotal Trial (Marder and Meibach, 1994) Protocol Summary [3]
-
Objective: To investigate the safety and efficacy of Risperidone and determine its optimal dose in schizophrenic patients.[3]
-
Design: An 8-week, double-blind, multicenter study.[3]
-
Patient Population: 388 schizophrenic patients from 20 sites in the United States.[3]
-
Intervention Arms:
-
Risperidone 2 mg/day
-
Risperidone 6 mg/day
-
Risperidone 10 mg/day
-
Risperidone 16 mg/day
-
Haloperidol (B65202) 20 mg/day (active comparator)
-
Placebo[3]
-
-
Primary Outcome Measure: Clinical improvement defined as a 20% or greater reduction in the total PANSS score.[3]
-
Secondary Outcome Measures: Changes in PANSS positive and negative symptom scores and assessment of extrapyramidal side effects using the Extrapyramidal Symptom Rating Scale.[3]
Efficacy Data
Vabicaserin: Phase 2 Efficacy Results (NCT00265551) [2]
| Outcome Measure (Change from Baseline at Week 6) | Vabicaserin 200 mg/day | Vabicaserin 400 mg/day | Olanzapine 15 mg/day | Placebo |
| PANSS Positive Subscale | Significant Improvement vs. Placebo | Non-significant decrease vs. Placebo | Significant Improvement vs. Placebo | - |
| PANSS Total Score | Significant Improvement vs. Placebo | Trend toward improvement | Significant Improvement vs. Placebo | - |
| PANSS Negative Subscale | Significant improvement from baseline | Significant improvement from baseline | - | Worsened |
Risperidone: Pivotal Trial Efficacy Results (Marder and Meibach, 1994) [3]
| Outcome Measure (at 8 Weeks) | Risperidone 2 mg/day | Risperidone 6 mg/day | Risperidone 10 mg/day | Risperidone 16 mg/day | Haloperidol 20 mg/day | Placebo |
| % of Patients with ≥20% PANSS Total Score Reduction | 35% | 57% | 40% | 51% | 30% | 22% |
| PANSS Positive Symptom Score Change | - | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo | - |
| PANSS Negative Symptom Score Change | - | Significant Reduction vs. Placebo | - | Significant Reduction vs. Placebo | - | - |
| *Statistically significant difference versus placebo and haloperidol.[3] |
Safety and Tolerability
Vabicaserin: In its Phase 2 trial, Vabicaserin was generally well-tolerated with no major safety concerns. Notably, unlike the active comparator olanzapine, Vabicaserin was not associated with weight gain.[2]
Risperidone: The pivotal trial demonstrated that the incidence of extrapyramidal symptoms was significantly higher in patients treated with 16 mg/day of Risperidone and 20 mg/day of haloperidol compared to placebo. The 6 mg/day dose of Risperidone was found to have an incidence of extrapyramidal symptoms no higher than that of placebo, suggesting an optimal balance of efficacy and tolerability at this dosage.[3] Other known side effects of Risperidone include hyperprolactinemia, sedation, and weight gain.
Conclusion for the Research Professional
The comparison between Vabicaserin and Risperidone highlights the ongoing evolution of antipsychotic drug development. Vabicaserin, with its novel selective 5-HT2C agonist mechanism, represented a departure from the traditional dopamine-centric approach. While it showed a favorable side effect profile, particularly concerning weight gain, its moderate efficacy ultimately led to the discontinuation of its development.
In contrast, Risperidone, a well-established second-generation antipsychotic, demonstrates robust efficacy against both positive and negative symptoms of schizophrenia through its dual D2 and 5-HT2A receptor antagonism. However, its clinical use requires careful management of its side effect profile, including extrapyramidal symptoms and metabolic changes.
For researchers and drug development professionals, this comparison underscores a critical consideration: the balance between a novel mechanism of action with a potentially improved safety profile and the established, albeit imperfect, efficacy of existing treatments. The story of Vabicaserin and Risperidone serves as a valuable case study in the complex journey of bringing new psychiatric medications from concept to clinic.
References
Reproducibility of Vabicaserin Hydrochloride's Effects on Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the effects of Vabicaserin Hydrochloride on dopamine (B1211576) release, alongside data from selected atypical antipsychotics: olanzapine (B1677200), risperidone (B510), and aripiprazole (B633). The information is intended to offer an objective overview to aid in research and drug development efforts.
Comparative Analysis of Dopamine Release Modulation
This compound, a potent and selective 5-HT2C receptor agonist, has been shown in preclinical studies to decrease dopamine levels in the nucleus accumbens, a key brain region implicated in reward and psychosis. This effect is believed to be mediated by the stimulation of GABAergic interneurons in the ventral tegmental area (VTA), which in turn inhibit dopamine neuron firing.[1][2][3][4][5] In contrast, atypical antipsychotics like olanzapine and risperidone generally increase dopamine release in the nucleus accumbens, while the effects of aripiprazole are more complex and dose-dependent.
The following table summarizes the quantitative effects of these compounds on dopamine release in the nucleus accumbens or striatum of rodents.
| Compound | Mechanism of Action | Dose and Route | Brain Region | Change in Dopamine Release | Reference |
| Vabicaserin | 5-HT2C Receptor Agonist | 17 mg/kg i.p. | Striatum | ↓ 39% | |
| Olanzapine | Multi-receptor Antagonist | 3 mg/kg s.c. | Nucleus Accumbens | ↑ 287% (of baseline) | [6][7] |
| Risperidone | D2/5-HT2A Antagonist | 0.2-2.0 mg/kg s.c. | Nucleus Accumbens | ↑ (Significant increase) | [8] |
| Aripiprazole | D2 Partial Agonist/5-HT1A Partial Agonist/5-HT2A Antagonist | 0.3 mg/kg | Nucleus Accumbens | ↑ (Slight, but significant increase) | |
| 3.0-10 mg/kg | Nucleus Accumbens | ↓ (Significant decrease) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess the effects of these compounds on dopamine release.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats (250-300g) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Animals are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma) and secured with dental cement.
-
Animals are allowed to recover for at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂) at a constant flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for at least 2 hours to obtain a stable baseline of dopamine levels.
-
Baseline dialysate samples are collected every 20 minutes for at least one hour before drug administration.
3. Drug Administration and Sample Collection:
-
This compound or comparator drugs are administered via the specified route (e.g., intraperitoneal or subcutaneous injection).
-
Dialysate samples continue to be collected at 20-minute intervals for several hours post-administration.
-
Samples are immediately mixed with a preservative solution (e.g., perchloric acid) to prevent dopamine degradation and stored at -80°C until analysis.
4. Dopamine Quantification:
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
A standard curve is generated using known concentrations of dopamine to determine the absolute concentration in the samples.
-
Data are typically expressed as a percentage of the average baseline dopamine concentration.
In Vivo Electrophysiology for VTA Dopamine Neuron Firing
This method is used to record the electrical activity of individual dopamine neurons in the VTA to assess how their firing rate is modulated by a compound.
1. Animal Preparation:
-
Rats are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull overlying the VTA (AP: -5.2 to -6.0 mm, ML: ±0.4 to 1.0 mm from bregma).
2. Recording Procedure:
-
A recording microelectrode is lowered into the VTA.
-
Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
Once a stable recording from a putative dopamine neuron is established, baseline firing rate is recorded for at least 10 minutes.
3. Drug Administration and Data Acquisition:
-
The test compound is administered intravenously or intraperitoneally.
-
The firing rate of the neuron is continuously recorded for an extended period after drug administration to observe any changes from baseline.
-
Data is amplified, filtered, and recorded using specialized data acquisition software.
4. Data Analysis:
-
The firing rate (spikes per second) is calculated in discrete time bins (e.g., 1 minute) before and after drug administration.
-
The change in firing rate is typically expressed as a percentage of the baseline firing rate.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between Vabicaserin's mechanism and its effect on dopamine.
References
- 1. 5-HT(2C) receptors localize to dopamine and GABA neurons in the rat mesoaccumbens pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal Serotonin 2C receptors decrease nigrostriatal dopamine release by increasing GABA-A receptor tone in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptors Localize to Dopamine and GABA Neurons in the Rat Mesoaccumbens Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum | Semantic Scholar [semanticscholar.org]
- 8. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vabicaserin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vabicaserin Hydrochloride, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
This compound, according to its Safety Data Sheet (SDS), is not classified as a hazardous substance or mixture[1]. This classification is the primary determinant for its disposal protocol. However, it is crucial to adhere to all prevailing country, federal, state, and local regulations when handling and disposing of any chemical, including those deemed non-hazardous[1].
Key Data Summary
The following table summarizes the essential information for the handling and disposal of this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Environmental Precautions | Prevent leakage or spillage; keep away from drains or water courses. | MedChemExpress SDS[1] |
| Accidental Release Measures | Use personal protective equipment. Absorb with liquid-binding material. Decontaminate surfaces with alcohol. | MedChemExpress SDS[1] |
| Disposal Recommendation | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS[1] |
| Contaminated Packaging | Dispose of in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS[1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the disposal of this compound, based on its non-hazardous classification and general best practices for pharmaceutical waste management.
1. Assessment and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Segregate the this compound waste from other chemical waste streams at the point of generation.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
3. Containment:
-
Place the this compound waste into a well-labeled, sealed container. For solid waste, a securely closed plastic bag or a screw-cap container is suitable. For liquid waste, use a leak-proof container.
-
The label should clearly identify the contents as "this compound Waste (Non-Hazardous)."
4. Disposal Route Determination:
-
Consult Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) office or the relevant waste management protocols. Institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.
-
Small Quantities (Non-Bulk): For small quantities, and if permitted by institutional policy, the sealed container may be placed in the regular laboratory trash.
-
Bulk Quantities: For larger quantities, or if institutional policy prohibits disposal in regular trash, the waste should be collected by a licensed pharmaceutical waste contractor for incineration. The U.S. Environmental Protection Agency (EPA) recommends incineration as a proper disposal method for many pharmaceuticals to prevent their entry into the environment[2][3].
5. Handling Spills:
-
In the event of a spill, use personal protective equipment[1].
-
Absorb liquid spills with an inert material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated surfaces' cleaning materials into a sealed container for disposal as described above.
-
Decontaminate the spill area with alcohol[1].
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed according to institutional procedures. In many cases, after thorough rinsing (if the rinsate can be collected as chemical waste), the container can be disposed of as regular lab glass or plastic. However, some regulations may require empty containers to be disposed of in the same manner as the chemical itself[4].
Regulatory Context
The disposal of all pharmaceutical waste in the United States is regulated by federal and state agencies. The Resource Conservation and Recovery Act (RCRA), enforced by the EPA, governs the management of hazardous and non-hazardous solid waste[5][6]. While this compound is not classified as hazardous, proper disposal is still necessary to minimize environmental impact. Antipsychotic medications, as a class, have been detected in the environment and can have ecotoxicological effects[7]. Therefore, preventing their release into waterways is a key consideration. The practice of flushing pharmaceuticals is strongly discouraged unless specifically recommended by the FDA, which is not the case for this compound[5][8][9]. For investigational drugs used in clinical research, specific guidance often requires disposal through approved environmental management vendors for incineration[10].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Antipsychotics as environmental pollutants: An underrated threat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Vabicaserin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Vabicaserin Hydrochloride.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to adhere to best practices for laboratory safety to minimize exposure.[1] The SDS recommends using "full personal protective equipment" and avoiding inhalation, as well as contact with eyes and skin.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if creating dust or aerosols. | To prevent inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation:
-
Ensure a well-ventilated work area, such as a fume hood, is available and operational.[1]
-
Locate the nearest safety shower and eye wash station before beginning work.[1]
-
Assemble all necessary equipment and materials, including this compound, solvents, and measurement tools.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound carefully to avoid generating dust.
-
If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use:
-
Perform all manipulations of this compound within a fume hood.
-
Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.
-
Keep containers of this compound tightly sealed when not in use.[1]
-
Disposal Plan:
-
Waste Segregation:
-
Segregate all waste contaminated with this compound. This includes empty containers, used PPE, and any absorbent materials from spills.
-
-
Contaminated Materials:
-
Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, into a designated and clearly labeled hazardous waste container.
-
-
Chemical Waste:
-
Dispose of unused this compound and solutions containing the compound in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[1]
-
-
Decontamination:
-
Clean all non-disposable equipment and work surfaces that have come into contact with this compound. The SDS suggests scrubbing with alcohol.[1]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
